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  • Product: Aerothionin
  • CAS: 28714-26-3

Core Science & Biosynthesis

Foundational

The Biosynthesis of Aerothionin in Marine Sponges: A Mechanistic and Methodological Guide

Aerothionin is a prototypical brominated tyrosine alkaloid isolated primarily from marine demosponges of the order Verongida, notably within the genus Aplysina (e.g., Aplysina aerophoba, Aplysina cavernicola, and Aplysin...

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Author: BenchChem Technical Support Team. Date: April 2026

Aerothionin is a prototypical brominated tyrosine alkaloid isolated primarily from marine demosponges of the order Verongida, notably within the genus Aplysina (e.g., Aplysina aerophoba, Aplysina cavernicola, and Aplysina fistularis)[1][2]. Structurally characterized as a tetrabromo spirocyclohexadienylisoxazole dimer linked by a diamine chain, aerothionin serves as a potent chemical defense mechanism against predators and microbial pathogens[3][4].

For natural product chemists and drug development professionals, understanding the biosynthesis of aerothionin provides a blueprint for the enzymatic synthesis of complex, halogenated spirocyclic scaffolds. This guide deconstructs the biochemical logic of the aerothionin pathway, the holobiont dynamics governing its production, and the experimental frameworks required to elucidate such pathways.

Structural Biology and Precursor Origins

The structural complexity of aerothionin arises from the convergence of two distinct primary metabolic pathways. The molecule is a symmetric dimer consisting of two spirocyclohexadienylisoxazoline units connected by a central 1,4-diaminobutane (putrescine) linker[5][6].

  • The Spiroisoxazoline Core: Biogenetically derived from the amino acid L-tyrosine . The aromatic ring of tyrosine undergoes extensive modification, including electrophilic bromination, dearomatization, and spirocyclization[7].

  • The Diamine Linker: Derived from the decarboxylation of L-ornithine or L-arginine , yielding the polyamine chain that bridges the two bulky spirocyclic monomers via amide bonds[6].

Quantitative Profile of Aerothionin

To contextualize the pharmacological and physicochemical parameters of this metabolite, the following table summarizes key quantitative data relevant to extraction and assay development[4][5][8].

ParameterValue / DescriptionAnalytical Significance
Molecular Formula C24​H26​Br4​N4​O8​ High isotopic cluster complexity in MS due to 4 Bromine atoms ( M,M+2,M+4,M+6,M+8 ).
Sponge Dry Weight Yield Up to 10% (in Aplysina spp.)Exceptionally high concentration; acts as a primary structural/defensive component in spherulous cells.
Key NMR Shifts ( 13C ) C-3/C-5: ~121 ppm; Spiro C: ~90 ppmDiagnostic shifts for the dearomatized spirocyclohexadienylisoxazoline ring system.
Bioactivity (MIC) 10−50μg/mL (varies by strain)Exhibits potent antimycobacterial and cytotoxic properties, driving interest in synthetic analogs.

The Biosynthetic Pathway: Enzymatic Causality

The transformation of L-tyrosine into the complex spirocyclic architecture of aerothionin is a masterclass in enzymatic precision. The pathway, originally hypothesized by Tymiak and Rinehart and subsequently refined by modern genomic analyses, proceeds through a strict sequence of functionalizations[9][10][11].

Step 1: Electrophilic Bromination

The pathway initiates with the halogenation of L-tyrosine. Unlike terrestrial halogenation which often relies on haloperoxidases, sponge-derived bromotyrosines are generated via flavin-dependent halogenases [1][12]. These enzymes utilize FADH2​ , O2​ , and aqueous bromide ( Br− ) to generate a highly reactive, enzyme-bound hypobromous acid equivalent. This intermediate facilitates the regioselective electrophilic aromatic substitution at the ortho positions of the phenol ring, yielding 3,5-dibromotyrosine [4].

Step 2: Transamination and Oximinotransfer

To set the stage for cyclization, the α -amino group of 3,5-dibromotyrosine must be modified. An aminotransferase converts the amino acid into a 3,5-dibromo-4-hydroxyphenylpyruvic acid derivative. Subsequently, an oximinotransferase converts the α -keto group into an oxime[5][7]. Causality Check: Why an oxime? The oxime nitrogen acts as the crucial internal nucleophile required for the later spirocyclization step, while also preventing the spontaneous decarboxylation of the pyruvic acid intermediate.

Step 3: Dearomatization and Spirocyclization

This is the critical enantiodivergent step of the pathway. A monooxygenase (likely a cytochrome P450 ) catalyzes the dearomatization of the phenolic ring, generating a highly reactive arene oxide (epoxide) intermediate[5][7]. The spatial proximity of the oxime group allows for an immediate, stereoselective intramolecular nucleophilic attack on the epoxide. This ring-opening event collapses the structure into the stable spirocyclohexadienylisoxazoline monomer.

Step 4: Dimerization via Amidation

Finally, two spiroisoxazoline monomers are conjugated to a central 1,4-diaminobutane linker. This amidation reaction is likely catalyzed by an ATP-dependent ligase or a non-ribosomal peptide synthetase (NRPS)-like condensation domain, yielding the mature aerothionin dimer[12].

Caption: The enzymatic cascade converting L-tyrosine and a diamine linker into the aerothionin dimer.

The Holobiont Conundrum: Sponge vs. Symbiont

A persistent challenge in marine natural product biosynthesis is identifying the true producer of the metabolite. Sponges of the order Verongida host massive microbial consortia, often comprising up to 40% of the sponge's total biomass (predominantly Chloroflexi, Cyanobacteria, and Proteobacteria)[13].

Recent metagenomic analyses have amplified gene fragments from the sponge microbiome that show 98% homology to bhaA, a known bacterial flavin-dependent halogenase[1][12]. Because these halogenase genes are localized within the microbial DNA fraction rather than the eukaryotic sponge genome, it is highly probable that the early stages of aerothionin biosynthesis (bromination) are executed by bacterial symbionts. The sponge host likely sequesters these brominated intermediates, storing the final aerothionin product within specialized spherulous cells for chemical defense[9][10].

Experimental Methodologies for Pathway Elucidation

To definitively map the aerothionin pathway and assign genetic origins, researchers employ a dual-pronged approach: Stable Isotope Feeding (to prove the chemical precursor flow) and Metagenomic Mining (to identify the enzymatic machinery).

Protocol A: Stable Isotope Feeding & NMR Tracking

This protocol validates the incorporation of L-tyrosine into the spiroisoxazoline core. It relies on the survival of sponge explants in controlled aquaculture.

  • Explant Preparation: Harvest Aplysina aerophoba from shallow marine environments. Immediately section the sponge into 5 cm3 explants using a sterile scalpel. Transfer to flow-through aquaria to recover for 48 hours.

  • Isotope Administration: Inject 50μL of a 10 mM solution of [U−13C,15N] -L-Tyrosine directly into the choanosome (inner tissue) of the explants using a fine-gauge syringe. Repeat dosing every 24 hours for 5 days.

  • Metabolite Extraction: Lyophilize the sponge tissue. Extract the dried biomass exhaustively with a 1:1 mixture of Methanol/Dichloromethane (MeOH/DCM) to capture both polar intermediates and the non-polar aerothionin dimer.

  • Purification: Fractionate the crude extract using Sephadex LH-20 size-exclusion chromatography, followed by semi-preparative HPLC (C18 column, H2​O /Acetonitrile gradient with 0.1% TFA).

  • Validation (NMR): Analyze the purified aerothionin via 13C -NMR and HMBC. The presence of enhanced 13C

    13C coupling constants in the spirocyclohexadienylisoxazoline ring definitively proves the intact incorporation of the labeled tyrosine skeleton.
Protocol B: Metagenomic Mining of Flavin-Dependent Halogenases

Because sponge symbionts resist standard cultivation, culture-independent metagenomics is required to isolate the halogenase genes[1][10].

  • Microbial Enrichment: Homogenize fresh sponge tissue in sterile Calcium/Magnesium-free artificial seawater (CMFASW) containing EDTA to dissociate sponge cells. Centrifuge at 500×g for 10 mins to pellet heavy sponge cells. Transfer the supernatant and centrifuge at 10,000×g for 20 mins to pellet the bacterial symbionts.

  • DNA Extraction & Purification: Extract high-molecular-weight DNA using a standard CTAB/Proteinase K lysis method. Crucial Step: Sponge extracts are rich in PCR-inhibiting polysaccharides and brominated pigments. Purify the crude DNA by passing it through a Sepharose 4B size-exclusion column.

  • Degenerate PCR: Design degenerate primers targeting the conserved FAD-binding motif ( GxGxxG ) and the cross-linked tryptophan residue specific to flavin-dependent halogenases (e.g., bhaA homologs).

  • Amplification & Sequencing: Perform PCR amplification (yielding ~600 bp fragments). Clone the amplicons into a pGEM-T vector and sequence.

  • Validation: Perform phylogenetic analysis against known bacterial halogenases. Heterologous expression of the full-length gene cluster in Streptomyces or E. coli can subsequently confirm the in vitro bromination of L-tyrosine.

Caption: Parallel experimental workflows for elucidating the aerothionin biosynthetic pathway via metagenomics and isotope tracking.

References

  • Hypothetical pathway for the biosynthesis of aerothionin in A. cavernicola and bastadins in I. basta ResearchGate[Link]

  • Brominated Skeletal Components of the Marine Demosponges, Aplysina cavernicola and Ianthella basta: Analytical and Biochemical Investigations Marine Drugs (PMC)[Link]

  • Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance MDPI[Link]

  • Aeroplysinin-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug MDPI[Link]

  • Brominated Compounds from Marine Sponges of the Genus Aplysina and a Compilation of Their 13C NMR Spectral Data MDPI (PMC)[Link]

  • Aerothionin, a tetrabromo-compound from Aplysina aerophoba and Verongia thiona Journal of the Chemical Society D: Chemical Communications (RSC Publishing)[Link]

  • Sequestration and Possible Role of Dietary Alkaloids in the Sponge-Feeding Mollusk Tylodina perversa Carsten Thoms[Link]

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Exploratory

The Ecological Role and Biotransformation of Aerothionin in Aplysina aerophoba: A Technical Guide to Marine Chemical Defenses

Executive Summary The Mediterranean marine sponge Aplysina aerophoba represents a fascinating model of evolutionary chemical ecology. Unlike organisms that rely on physical armor, A.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Mediterranean marine sponge Aplysina aerophoba represents a fascinating model of evolutionary chemical ecology. Unlike organisms that rely on physical armor, A. aerophoba utilizes a highly sophisticated, compartmentalized chemical defense system driven by brominated isoxazoline alkaloids, most notably aerothionin, isofistularin-3, and aerophobin-2[1]. These secondary metabolites can accumulate at astonishing concentrations—often exceeding 10% of the sponge's total dry weight[1].

From an application scientist's perspective, the true marvel of this system is not just the biosynthesis of these compounds, but their dynamic, wound-induced biotransformation[2]. This whitepaper dissects the ecological role of aerothionin and its analogs, detailing the causality behind the sponge's biphasic defense strategy, the cellular localization of these protoxins, and the stringent, self-validating protocols required to study them without introducing extraction artifacts.

Chemical Ecology: The Biphasic Defense Strategy

The ecological role of aerothionin and related isoxazoline alkaloids in Aplysina sponges operates through a highly regulated, two-tiered defense mechanism. Storing active, broad-spectrum toxins within cellular matrices risks autotoxicity. To circumvent this, the sponge synthesizes inactive "protoxins" that serve a primary ecological role, which are only converted into lethal "toxins" upon localized tissue damage[3].

Phase 1: Anti-Predatory Deterrence (The Protoxin State)

In their native, intact state, high-molecular-weight brominated tyrosine derivatives like aerothionin and isofistularin-3 act as potent feeding deterrents[3]. Laboratory feeding experiments using the polyphagous Mediterranean fish Blennius sphinx have conclusively demonstrated that crude extracts of A. aerophoba—and specifically the isolated isoxazoline precursors—elicit strong feeding deterrence when incorporated into artificial diets at physiological concentrations[1],[4].

Phase 2: Antimicrobial Protection (The Toxin State)

When a predator bites the sponge, the mechanical injury disrupts cellular compartmentalization. This triggers a rapid, enzyme-mediated biotransformation where the deterrent protoxins are cleaved into smaller, highly cytotoxic, and antibiotically active compounds: aeroplysinin-1 and dienone (verongiaquinol)[1],[2]. While these smaller molecules show little to no feeding deterrence against fish, they are highly toxic to marine bacteria, effectively sterilizing the wound site and protecting the sponge from opportunistic pathogen invasion[1],[4].

The Wound-Induced Biotransformation Mechanism

The conversion of aerothionin to its active defensive forms is a marvel of rapid enzymatic catalysis. The key biosynthetic step involves bromination catalyzed by flavin-dependent halogenases[5]. Upon tissue disruption, the isoxazoline precursors undergo an enzymatic cleavage to form the monocyclic nitrile aeroplysinin-1[5],[2]. Subsequently, aeroplysinin-1 is hydrated by a specific nitrile hydratase into the dienone amide[5].

Biotransformation Protoxins Isoxazoline Precursors (Aerothionin, Isofistularin-3) Intermediate Aeroplysinin-1 (Antibacterial/Cytotoxic) Protoxins->Intermediate Bioconversion Injury Tissue Injury (Predator Attack) Enzyme1 Enzymatic Cleavage (Flavin-dependent) Injury->Enzyme1 Triggers Enzyme1->Intermediate Catalyzes EndProduct Dienone (Verongiaquinol) Intermediate->EndProduct Hydration Enzyme2 Nitrile Hydratase Enzyme2->EndProduct Catalyzes

Wound-induced biotransformation of aerothionin and protoxins in Aplysina sponges.

Cellular Localization and the Microbiome Nexus

Understanding where these reactions occur is critical for designing accurate extraction protocols.

  • Spherulous Cells & Chitin Skeleton: Early histological studies and X-ray microanalysis localized aerothionin and related brominated compounds primarily within the spherulous cells of the sponge mesohyl[6]. Furthermore, recent biochemical investigations have found trace amounts of these bromotyrosine derivatives incorporated into the chitin-based skeletal fibers of Verongida sponges[6].

  • The HMA Microbiome: Aplysina aerophoba is a High Microbial Abundance (HMA) sponge, where bacteria can constitute up to 40% of the total sponge biomass[7]. The microbial population is highly stable, dominated by Chloroflexi, Cyanobacteria, and Proteobacteria[5],[7]. The exact evolutionary division of labor remains an active research area; it is hypothesized that the sponge cells produce the inactive precursors, while the symbiotic bacteria may provide the specific halogenases or hydratases necessary to activate them[7].

Experimental Workflows & Protocols

As researchers, our primary challenge is preventing the artifactual conversion of protoxins during sample processing. If a sponge is extracted at room temperature, the mechanical stress of homogenization will trigger the enzymes, leading to a false overrepresentation of aeroplysinin-1[3]. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: In Situ Wound-Induced Biotransformation Assay

Causality: To capture the true baseline of intact aerothionin, enzymatic activity must be halted instantaneously at the moment of collection.

  • Baseline Sampling (In Situ): Submerge a living A. aerophoba specimen in liquid nitrogen immediately upon collection (flash freezing). This instantly denatures the enzymes, preserving the intact isoxazoline precursors[3].

  • Standardized Wounding: For experimental groups, mechanically injure the sponge tissue (e.g., via controlled crushing) underwater.

  • Time-Course Quenching: Flash-freeze the wounded tissue at precise intervals (e.g., 0, 30, 60, 120 seconds) to map the kinetic degradation of aerothionin and the accumulation of aeroplysinin-1[3],[2].

  • Extraction: Lyophilize the frozen tissue. Extract using 100% Methanol (MeOH). Logic: MeOH precipitates large enzymatic proteins while efficiently solubilizing the polar and semi-polar alkaloids[6].

  • LC-MS Quantification: Analyze the extract via Diode-Array HPLC coupled with Mass Spectrometry (LC-MS)[3]. Self-Validation: The molar loss of the precursor must stoichiometrically match the molar gain of the bioconversion products.

Protocol 2: Bioassay-Guided Fish Feeding Deterrence Assay

Causality: To prove ecological relevance, deterrence must be tested at exact physiological concentrations found in nature[1].

  • Quantification: Determine the natural volumetric concentration of aerothionin/isofistularin-3 in intact sponge tissue using HPLC[4].

  • Diet Formulation: Incorporate the isolated metabolites into an agar-based artificial fish food matrix at the exact physiological concentrations determined in Step 1[1],[8].

  • Choice Feeding Assay: Offer the treated food strips alongside untreated control strips to the polyphagous Mediterranean fish Blennius sphinx in a controlled aquarium setting[1].

  • Statistical Scoring: Record the number of bites per strip. Use a Wilcoxon paired-sample test to determine the statistical significance of feeding deterrence[2].

Workflow Sponge Tissue Collection (Flash Freezing) Extraction Solvent Extraction (MeOH / EtOH) Sponge->Extraction Halts Enzymes Fractionation HPLC Fractionation (Diode-Array / LC-MS) Extraction->Fractionation Isolates Alkaloids Bioassay Feeding Deterrence Assay (Blennius sphinx) Fractionation->Bioassay Tests Activity Quantification Metabolite Quantification (Physiological Conc.) Fractionation->Quantification Measures Yield Bioassay->Quantification Correlates

Bioassay-guided fractionation and deterrence quantification workflow.

Quantitative Data Summaries

To synthesize the ecological dynamics of these metabolites, the following tables summarize their functional roles and relative deterrence efficacy based on established bioassays[1],[4],[5].

Table 1: Key Brominated Alkaloids in Aplysina Sponges and Their Ecological Roles

Metabolite ClassRepresentative CompoundEcological RoleTarget OrganismPrimary Biological Activity
Isoxazoline Precursor Aerothionin / Isofistularin-3Primary Defense (Protoxin)Fishes (Blennius sphinx)Strong Feeding Deterrence
Monocyclic Nitrile Aeroplysinin-1Secondary Defense (Toxin)Marine Bacteria / PathogensAntibacterial / Cytotoxic
Cyclohexadienone Dienone (Verongiaquinol)Secondary Defense (Toxin)Marine Bacteria / PathogensAntibacterial

Table 2: Feeding Deterrence Assay Results Summary

Treatment (in artificial food)Representative Conc. (% dry weight)Feeding Deterrence LevelEcological Implication
Crude A. aerophoba Extract 8.0 - 10.0%High (Strongly Avoided)Sponge is unpalatable to generalists.
Isolated Isoxazoline Precursors 2.5 - 5.0%High (Strongly Avoided)Precursors are the active deterrents.
Isolated Aeroplysinin-1 0.5 - 1.5%Low (Readily Consumed)Biotransformation sacrifices deterrence for sterility.
Control (Solvent only) 0%None (Readily Consumed)Validates assay baseline.

Conclusion & Drug Development Perspectives

The evolutionary arms race has driven Aplysina aerophoba to develop a highly efficient, on-demand chemical factory. For drug development professionals, the biotransformation end-product, aeroplysinin-1 , is of massive interest. Beyond its ecological role as an antibacterial agent, the dextrorotatory enantiomer ((+)-aeroplysinin-1) has demonstrated potent anti-angiogenic, anti-inflammatory, and anti-tumor properties in preclinical models[5].

By understanding the ecological causality and the precise cellular mechanisms that govern the production of aerothionin and its derivatives, researchers can better design aquaculture systems, enzymatic bioreactors, and synthetic pathways to harness these marine drugs for human therapeutics[5],[7].

References

  • Thoms, C., Wolff, M., Padmakumar, K., Ebel, R., & Proksch, P. (2004). Chemical Defense of Mediterranean Sponges Aplysina cavernicola and Aplysina aerophoba. Zeitschrift für Naturforschung C.[Link]

  • Thoms, C., Ebel, R., & Proksch, P. (2006). Activated Chemical Defense in Aplysina Sponges Revisited. Journal of Chemical Ecology.[Link]

  • Puyana, M., Fenical, W., & Pawlik, J. R. (2006). Are there activated chemical defenses in sponges of the genus Aplysina from the Caribbean? Marine Ecology Progress Series.[Link]

  • García-Villaraco Velasco, A., et al. (2015). Aeroplysinin-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug. Marine Drugs (MDPI).[Link]

  • Costa, R., et al. (2010). Exploring the Links between Natural Products and Bacterial Assemblages in the Sponge Aplysina aerophoba. Applied and Environmental Microbiology.[Link]

  • Ehrlich, H., et al. (2013). Brominated Skeletal Components of the Marine Demosponges, Aplysina cavernicola and Ianthella basta: Analytical and Biochemical Investigations. Marine Drugs.[Link]

Sources

Foundational

Unlocking Marine Pharmacognosy: The Discovery, Isolation, and Therapeutic Potential of Aerothionin

Target Audience: Researchers, Natural Product Scientists, and Drug Development Professionals Discipline: Marine Pharmacognosy & Medicinal Chemistry Introduction to Aerothionin and Marine Chemical Ecology The marine envir...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Natural Product Scientists, and Drug Development Professionals Discipline: Marine Pharmacognosy & Medicinal Chemistry

Introduction to Aerothionin and Marine Chemical Ecology

The marine environment, particularly the benthic ecosystem, is a prolific source of structurally unique secondary metabolites. Among the most chemically diverse macro-organisms are marine sponges of the order Verongiida (e.g., Aplysina and Pseudoceratina species), which lack physical defense mechanisms and instead rely on a sophisticated chemical arsenal[1][2].

Aerothionin ( C24​H26​Br4​N4​O8​ ) is a hallmark bromotyrosine-derived alkaloid isolated from these sponges[3]. Structurally characterized as a tetrabromo spirocyclohexadienylisoxazole derivative, aerothionin is localized within the spherulous cells of the sponge and plays a critical ecological role in defending the organism against microbial invasion and predation[3][4]. In the realm of drug discovery, aerothionin has garnered significant attention for its potent broad-spectrum antimicrobial, cytotoxic, and, most notably, antimycobacterial properties against multidrug-resistant (MDR) strains[3][5].

Biosynthetic Pathway and Enantiodivergence

The biosynthesis of aerothionin is a marvel of marine enzymatic machinery, heavily influenced by the sponge's symbiotic microbiome. Genetic analyses suggest that the bromination steps are catalyzed by flavin-dependent halogenases of bacterial symbiont origin[4][6].

The pathway begins with L-tyrosine, which undergoes deamination and methylation to form an O-methylated oxime intermediate[7][8]. Following bromination, a critical dearomatization step—likely catalyzed by a cytochrome P450 monooxygenase—leads to epoxidation[7][8]. The subsequent nucleophilic attack of the oxime onto the epoxide ring yields the characteristic spiroisoxazole ring[7]. Recent studies highlight an enantiodivergent step during this dearomatization, explaining the rich stereochemical diversity of bromotyrosine alkaloids found in nature[8].

Biosynthesis Tyrosine L-Tyrosine Mod1 Deamination & Methylation (Aminotransferase / Methylase) Tyrosine->Mod1 Oxime O-Methylated Oxime Intermediate Mod1->Oxime Halogenation Bromination (Flavin-dependent Halogenases) Oxime->Halogenation BromoOxime Brominated Oxime Halogenation->BromoOxime Dearomatization Dearomatization & Epoxidation (Cytochrome P450 Monooxygenase) BromoOxime->Dearomatization Isoxazole Spiroisoxazole Ring Formation (Nucleophilic Attack) Dearomatization->Isoxazole Aerothionin Aerothionin (Tetrabromo spirocyclohexadienylisoxazole) Isoxazole->Aerothionin

Fig 1: Proposed biosynthetic pathway of aerothionin via enzymatic dearomatization.

Bioassay-Guided Isolation Protocol

As a Senior Application Scientist, I emphasize that the isolation of marine alkaloids requires strict control over extraction parameters to prevent the degradation of heat-labile and light-sensitive halogenated compounds. The following protocol details the bioassay-guided fractionation of aerothionin from the marine sponge Aplysina gerardogreeni, establishing a self-validating workflow from biomass to pure compound[5][9].

Step-by-Step Methodology
  • Biomass Preservation (Lyophilization):

    • Action: Immediately freeze freshly collected sponge tissue at -20°C, followed by lyophilization (freeze-drying)[5].

    • Causality: Lyophilization is prioritized over oven-drying to halt endogenous enzymatic activity. Marine sponges contain active enzymes that can rapidly convert natural bromotyrosines into extraction artifacts (e.g., dienones) upon cellular rupture.

  • Defatting (Hexane Maceration):

    • Action: Grind the freeze-dried sponge (e.g., 600 g) and exhaustively macerate with non-polar hexane[5].

    • Causality: This critical pre-treatment strips the matrix of non-polar lipids and sterols. Failing to remove these lipids will cause severe co-elution during downstream chromatography, drastically reducing the resolution and yield of the target alkaloids.

  • Target Extraction (Dichloromethane Partitioning):

    • Action: Extract the defatted biomass with dichloromethane (DCM), followed by ethanol[5].

    • Causality: DCM provides the optimal dielectric constant to selectively partition moderately polar, highly halogenated spiroisoxazoles like aerothionin, leaving highly polar contaminants behind in the tissue[9].

  • Bioassay Screening:

    • Action: Test the DCM extract using an agar diffusion method against standard bacterial strains (e.g., Bacillus subtilis, Escherichia coli) at 2 mg/disc[9].

    • Causality: This confirms that the biological activity has successfully partitioned into the DCM phase, validating the decision to proceed with this specific fraction.

  • Silica Gel Column Chromatography:

    • Action: Load the active DCM extract onto a silica gel column (230–400 mesh) at a 1:60 sample-to-silica ratio. Elute using a polarity gradient of hexane:acetone[9].

    • Causality: The step-gradient gradually increases the mobile phase polarity, allowing for the precise separation of aerothionin from structurally similar analogs (like calafianin) based on minute differences in hydrogen bonding and dipole moments[5][9].

  • Fraction Pooling via TLC:

    • Action: Monitor eluates using Thin Layer Chromatography (TLC) and combine fractions with identical retention factors ( Rf​ ) to yield purified aerothionin[9].

Isolation Sponge Lyophilized Sponge Biomass (e.g., Aplysina gerardogreeni) Hexane Maceration with Hexane (Defatting / Lipid Removal) Sponge->Hexane DCM Dichloromethane (DCM) Extraction (Target Alkaloid Solubilization) Hexane->DCM Bioassay Agar Diffusion Bioassay (Screening for Antimicrobial Activity) DCM->Bioassay Silica Silica Gel Column Chromatography (Hexane:Acetone Gradient) Bioassay->Silica TLC TLC Monitoring & Fraction Pooling Silica->TLC Pure Purified Aerothionin (C24H26Br4N4O8) TLC->Pure

Fig 2: Bioassay-guided fractionation workflow for aerothionin isolation.

Pharmacological Profiling: Antimycobacterial Efficacy

The global health crisis driven by Multidrug-Resistant Tuberculosis (MDR-TB) necessitates the discovery of novel chemical scaffolds that bypass existing resistance mechanisms. Aerothionin has demonstrated exceptional promise in this domain.

In rigorous microcolorimetric Alamar Blue assays, aerothionin exhibited potent activity against Mycobacterium tuberculosis H37Rv and various clinical isolates resistant to first-line drugs (such as rifampin, isoniazid, and ethambutol)[5][10][11]. Notably, structurally related compounds like calafianin failed to show significant activity (MIC 200 µg/mL), highlighting the strict structure-activity relationship (SAR) dependent on aerothionin's specific 1-hydroxy-2,4-dibromo-3-methoxy-8-carbamoyl configuration[5][9].

Quantitative Bioactivity Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of aerothionin against various mycobacterial strains, demonstrating its broad-spectrum antimycobacterial efficacy[5][10][11].

Mycobacterial Strain / IsolateResistance ProfileMIC Value (µg/mL)
M. tuberculosis H37RvPan-sensitive12.5
M. tuberculosis Clinical IsolatesMDR (Rifampin, Isoniazid, etc.)6.5 – 25.0
M. kansasiiNontuberculous50.0
M. scrofulaceumNontuberculous100.0
M. aviumNontuberculous100.0

Mechanism of Action and Future Directions

Cellular Disruption and Ion Transport

The exact mechanism of action for aerothionin's antimicrobial and cytotoxic effects is a subject of ongoing pharmacognostic research. Current evidence suggests that the highly halogenated, lipophilic nature of the spiroisoxazole rings allows the molecule to intercalate into and disrupt microbial cell membranes[3]. Furthermore, it is hypothesized that aerothionin interferes with vital ion transport mechanisms across these membranes, leading to a collapse of the proton motive force, cessation of essential cellular processes, and ultimately, microbial cell death[3].

Beyond Antimicrobial Activity

Beyond its antibiotic potential, aerothionin and its structural analogs (such as aerophobin-1) are being investigated for their applications in oncology and regenerative medicine. Aerothionin exhibits targeted antitumor efficacy against adrenal pheochromocytomas and extra-adrenal paragangliomas (PPGLs) by inhibiting the proliferation of MPC and MTT cancer cells[12]. Additionally, related bromotyrosines have shown pro-osteogenic effects in in vivo zebrafish models, paving the way for novel osteoporosis therapeutics[2].

References

  • Encarnación-Dimayuga, R., et al. (2003). "Aerothionin, a Bromotyrosine Derivative with Antimycobacterial Activity from the Marine Sponge Aplysina gerardogreeni (Demospongia)". Pharmaceutical Biology, 41(5), 384-387. Available at:[Link]

  • García-Márquez, J., et al. (2015). "Aeroplysinin-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug". Marine Drugs, 13(12). Available at:[Link]

  • Carnovali, M., et al. (2022). "Aerophobin-1 from the Marine Sponge Aplysina aerophoba Modulates Osteogenesis in Zebrafish Larvae". Marine Drugs, 20(2), PMC. Available at:[Link]

  • Bayer, K., et al. (2013). "Brominated Skeletal Components of the Marine Demosponges, Aplysina cavernicola and Ianthella basta: Analytical and Biochemical Investigations". Marine Drugs, 11(4). Available at:[Link]

  • Lira, M., et al. (2011). "Brominated Compounds from Marine Sponges of the Genus Aplysina and a Compilation of Their 13C NMR Spectral Data". Marine Drugs, 9(11). Available at:[Link]

  • Nielko, J., et al. (2017). "Enantiodivergence in the Biosynthesis of Bromotyrosine Alkaloids from Sponges?". Journal of Natural Products, ACS Publications. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: Extraction and Purification of Aerothionin from Marine Sponges (Aplysina spp.)

Target Audience: Natural Product Chemists, Marine Biologists, and Drug Discovery Scientists Compound Profile: Aerothionin (C₂₄H₂₆Br₄N₄O₈) – A tetrabrominated spiroisoxazoline alkaloid Primary Sources: Aplysina aerophoba,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Chemists, Marine Biologists, and Drug Discovery Scientists Compound Profile: Aerothionin (C₂₄H₂₆Br₄N₄O₈) – A tetrabrominated spiroisoxazoline alkaloid Primary Sources: Aplysina aerophoba, Aplysina cavernicola, Aplysina fistularis, Aplysina gerardogreeni

Introduction & Scope

Marine sponges of the order Verongida, particularly those within the Aplysina genus, are prolific producers of bromotyrosine-derived alkaloids. Among these, aerothionin is frequently the most abundant secondary metabolite, sometimes constituting up to 10% of the sponge's dry weight[1]. Aerothionin has garnered significant pharmaceutical interest due to its potent antimycobacterial activity against multidrug-resistant Mycobacterium tuberculosis (2)[2] and its role as an anti-angiogenic precursor[3].

Extracting aerothionin presents a unique biochemical challenge: the sponge's innate chemical defense system actively destroys the compound upon tissue injury. This guide details a field-proven, self-validating protocol designed to bypass this enzymatic degradation, ensuring high-yield recovery of intact aerothionin.

Mechanistic Rationale: The "Why" Behind the Workflow

As a self-validating system, every step in this protocol is designed to address specific biochemical hurdles inherent to marine matrices.

  • Quenching Wound-Induced Bioconversion (The Critical Step): Sponges of the Aplysina genus possess a highly active, wound-induced chemical defense mechanism. Upon mechanical injury (such as harvesting), membrane-bound flavin-dependent halogenases and nitrile hydratases rapidly cleave brominated isoxazoline alkaloids like aerothionin into the nitrile aeroplysinin-1, and subsequently into dienone amides (4)[1][4]. Causality: If the sponge is extracted at room temperature or left wet, aerothionin yields will plummet to near zero. Immediate freezing at -20°C and subsequent lyophilization completely halts this enzymatic activity, preserving the target metabolite pool[5].

  • Solvent Selection: Aerothionin is a moderately polar compound. Exhaustive extraction using 100% Methanol (MeOH) or a 1:1 mixture of Dichloromethane and Methanol (CH₂Cl₂/MeOH) ensures complete disruption of the cellular matrix and solubilization of the target alkaloid while leaving highly non-polar structural lipids behind (6)[6].

  • Desalting via Solid Phase Extraction (SPE): Marine extracts contain high concentrations of sea salts that will irreversibly foul semi-preparative HPLC columns. Passing the crude extract through a C18 SPE cartridge and washing with LC-MS grade water removes these salts before eluting the alkaloid-enriched fraction with MeOH (7)[7].

Workflow Visualization

Workflow N1 Sponge Collection (Aplysina spp.) N2 Immediate Freezing (-20°C) & Lyophilization N1->N2 Prevent enzymatic bioconversion N3 Cryogenic Grinding N2->N3 Dry biomass N4 Solid-Liquid Extraction (MeOH or CH2Cl2/MeOH) N3->N4 3x exhaustive extraction N5 Desalting (C18 SPE Cartridge) N4->N5 Remove sea salts N6 Pre-Fractionation (Silica Flash Chromatography) N5->N6 Crude extract N7 RP-HPLC Purification (C18, H2O/MeCN Gradient) N6->N7 Enriched fractions N8 Pure Aerothionin (LC-MS & NMR Validation) N7->N8 UV detection @ 245-254 nm

Figure 1: Workflow for the extraction and RP-HPLC purification of aerothionin from Aplysina sponges.

Step-by-Step Experimental Protocol

Phase 1: Sample Collection & Enzymatic Quenching
  • Harvesting: Collect sponge tissue (e.g., Aplysina aerophoba) via SCUBA diving.

  • Flash Freezing: Immediately upon bringing the sample to the surface, flash-freeze the tissue in liquid nitrogen or a -20°C portable freezer. Do not allow the tissue to sit at ambient temperature.

  • Lyophilization: Transfer the frozen biomass to a freeze-dryer. Lyophilize for 48–72 hours until a constant dry weight is achieved.

  • Homogenization: Grind the dried sponge into a fine powder using a cryogenic mill or a mortar and pestle to maximize the surface area for solvent penetration.

Phase 2: Solid-Liquid Extraction
  • Extraction: Weigh the lyophilized powder and transfer it to an Erlenmeyer flask. Add MS-grade Methanol (MeOH) at a ratio of 20 mL per 1 g of dry sponge tissue[6].

  • Agitation: Sonicate the mixture for 30 minutes in an ice bath to prevent thermal degradation, followed by magnetic stirring overnight at 4°C.

  • Filtration: Filter the suspension under a vacuum through Whatman No. 1 filter paper.

  • Exhaustive Recovery: Repeat the extraction process on the residual biomass two more times. Pool all methanolic filtrates.

  • Concentration: Evaporate the solvent using a rotary evaporator with the water bath set strictly below 35°C to yield a dry, crude organic extract.

Phase 3: Desalting & Pre-Fractionation
  • SPE Conditioning: Condition a Strata C18-E Solid Phase Extraction (SPE) cartridge (or equivalent) with 3 column volumes (CV) of MeOH, followed by 3 CV of LC-MS grade H₂O.

  • Loading: Resuspend the crude extract in a minimal volume of MeOH (e.g., 0.5 mg/mL) and load it onto the C18 powder[7].

  • Desalting Wash: Wash the cartridge with 5 CV of H₂O to elute sea salts and highly polar primary metabolites. Discard the aqueous wash.

  • Elution: Elute the bromotyrosine-enriched fraction using 5 CV of 100% MeOH. Dry the eluate under a gentle stream of nitrogen gas.

Phase 4: Semi-Preparative RP-HPLC Purification
  • Reconstitution: Dissolve the enriched fraction in MeOH to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatography Setup: Utilize a Semi-Preparative Reversed-Phase C18 column (e.g., Phenomenex Gemini RP-18, 250 × 10 mm, 5 µm)[6].

  • Execution: Inject 100–200 µL of the sample and run the optimized gradient method detailed in Table 2 .

  • Fraction Collection: Monitor the eluent using a Diode Array Detector (DAD) at 245 nm and 254 nm [6][8]. Aerothionin typically elutes as a dominant, well-resolved peak in the mid-nonpolar region (approx. 12–18 minutes depending on system dead volume). Collect the target peak and lyophilize to yield pure aerothionin.

Quantitative Data & Parameters

Table 1: Quantitative Yield Tracking for Aplysina Biomass

Processing Stage Biomass/Extract Weight Expected Aerothionin Yield (% w/w)
Wet Sponge Tissue 1000 g N/A
Lyophilized Tissue ~200 g ~1.0% - 10.0% (Species dependent)
Crude Organic Extract ~25 - 30 g (13-15% of dry wt) ~5.0% - 8.0% of extract

| Purified Aerothionin | ~1.5 - 2.0 g | >98% purity |

Table 2: Optimized Semi-Preparative RP-HPLC Gradient Mobile Phase A: H₂O + 0.1% Trifluoroacetic acid (TFA) Mobile Phase B: Acetonitrile (CH₃CN)

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
0.0 70 30 2.5
18.0 20 80 2.5
28.0 0 100 2.5
35.0 0 100 2.5

| 38.0 | 70 | 30 | 2.5 |

Self-Validation & Quality Control (QC)

To ensure the integrity of your protocol, utilize the following self-validating checkpoints:

  • Visual Indicator Check: Pure aerothionin presents as a yellow amorphous powder. If your crude extract rapidly turns dark brown or black during Phase 1, the cold-chain was compromised, and enzymatic conversion to dienone has occurred.

  • Mass Spectrometry (LC-MS) Signature: Aerothionin possesses four bromine atoms. In positive ion mode ESI-MS, the [M+H]+ ion must display a highly distinct 1:4:6:4:1 isotopic cluster centered at m/z 814.8 (7)[7][9]. If the dominant peak is m/z 339 [M+H]+ , your sample has degraded into aeroplysinin-1.

  • NMR Validation: In ¹H NMR (CD₃OD), look for the characteristic diastereotopic methylene protons of the spiroisoxazoline ring appearing as doublets at δH​ 3.78 and 3.09 ( J=18.2 Hz)[7].

References

  • Encarnación-Dimayuga, R., Ramírez, M. R., & Luna-Herrera, J. (2003). "Aerothionin, a Bromotyrosine Derivative with Antimycobacterial Activity from the Marine Sponge Aplysina gerardogreeni (Demospongia)." Pharmaceutical Biology, 41(5), 384-387.2

  • Thoms, C., Ebel, R., & Proksch, P. (2004). "Chemical Defense of Mediterranean Sponges Aplysina cavernicola and Aplysina aerophoba." Zeitschrift für Naturforschung C, 59(1-2), 113-122. 5

  • Nicacio, K. J., et al. (2022). "Diving into the Molecular Diversity of Aplysina cavernicola's Exometabolites: Contribution of Bromo-Spiroisoxazoline Alkaloids." ACS Omega, 7(47), 43058-43068. 7

  • Sacristán-Soriano, O., et al. (2011). "Exploring the Links between Natural Products and Bacterial Assemblages in the Sponge Aplysina aerophoba." Applied and Environmental Microbiology, 77(3), 862-870. 6

  • García-Vilas, J. A., et al. (2018). "Aeroplysinin-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug." Marine Drugs, 16(9), 326. 4

  • Zettler, J., et al. (2013). "An Aeroplysinin-1 Specific Nitrile Hydratase Isolated from the Marine Sponge Aplysina cavernicola." Marine Drugs, 11(8), 3043-3057. 1

  • Shaala, L. A., et al. (2008). "Bioactive Brominated Metabolites from the Red Sea Sponge Suberea mollis." Journal of Natural Products, 71(5), 774-780. 8

Sources

Application

in vitro antimicrobial assay protocols using aerothionin

Application Note: In Vitro Antimicrobial Assay Protocols for Marine Bromotyrosine Alkaloids (Aerothionin) Introduction & Scientific Rationale The urgent need for novel therapeutics against multidrug-resistant (MDR) patho...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Antimicrobial Assay Protocols for Marine Bromotyrosine Alkaloids (Aerothionin)

Introduction & Scientific Rationale

The urgent need for novel therapeutics against multidrug-resistant (MDR) pathogens has driven the exploration of marine natural products. Aerothionin , a naturally occurring tetrabromo spiro-cyclohexadienylisoxazole derivative, is a prominent secondary metabolite isolated from marine sponges such as Aplysina gerardogreeni and Aplysina aerophoba [1]. In its ecological niche, aerothionin acts as a chemical defense mechanism against predation and biofouling.

Pharmacologically, aerothionin exhibits potent broad-spectrum antimicrobial properties, with particularly notable efficacy against Mycobacterium tuberculosis (including MDR clinical isolates) and various nontuberculous mycobacteria (NTM) [1].

Mechanism of Action & Causality: Unlike conventional antibiotics that target cell wall synthesis or ribosomal subunits, aerothionin's highly lipophilic, rigid spiroisoxazoline architecture allows it to intercalate into and disrupt microbial cell membranes. This mechanism interferes with the pathogen's ability to transport critical ions across the membrane, leading to a loss of homeostasis and subsequent cell death [2]. Because this mechanism does not rely on the specific enzymatic targets often mutated in resistant strains (e.g., RNA polymerase in rifampin resistance), aerothionin retains its efficacy against pan-resistant clinical isolates [1].

Quantitative Data Summary: Antimycobacterial Efficacy

The following table summarizes the validated Minimum Inhibitory Concentration (MIC) values of aerothionin against various mycobacterial strains, demonstrating its retained potency across resistant phenotypes [1].

Target OrganismStrain Phenotype / Resistance ProfileMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis H37RvPan-sensitive Reference Strain12.5 µg/mL
Mycobacterium tuberculosis IsolatesMultidrug-Resistant (MDR)6.5 – 25.0 µg/mL
Mycobacterium kansasiiNontuberculous Mycobacteria (NTM)50.0 µg/mL
Mycobacterium scrofulaceumNontuberculous Mycobacteria (NTM)100.0 µg/mL
Mycobacterium aviumNontuberculous Mycobacteria (NTM)100.0 µg/mL

Experimental Workflow Visualization

To accurately determine the MIC of aerothionin against slow-growing mycobacteria, the Microplate Alamar Blue Assay (MABA) is the gold standard [3]. Standard optical density (OD) readings are prone to artifacts due to the tendency of mycobacteria to clump. MABA circumvents this by using resazurin (Alamar Blue), a redox indicator that shifts from a blue, non-fluorescent state to a pink, highly fluorescent state (resorufin) only in the presence of actively metabolizing cells.

MABA_Workflow Prep 1. Aerothionin Stock Prep (100% DMSO, 20 mg/mL) Dilution 2. Two-Fold Serial Dilution in 7H9 Broth (96-Well Plate) Prep->Dilution Inoculation 3. Inoculation with Mycobacterium suspension Dilution->Inoculation Incubation1 4. Primary Incubation (37°C, 5-7 Days) Inoculation->Incubation1 ControlCheck 5. Add Alamar Blue to Growth Control Wells Incubation1->ControlCheck Decision Did Control turn Pink? ControlCheck->Decision Wait Incubate 24h Decision->Wait No (Blue) AddAll 6. Add Alamar Blue to All Test Wells Decision->AddAll Yes (Pink) Wait->ControlCheck Incubation2 7. Secondary Incubation (37°C, 24 Hours) AddAll->Incubation2 Readout 8. Visual / Fluorometric Readout (Blue = MIC, Pink = Growth) Incubation2->Readout

Caption: Workflow of the Microplate Alamar Blue Assay (MABA) for Aerothionin MIC determination.

Detailed Experimental Protocols

Protocol A: Preparation of Aerothionin Stock Solutions

Self-Validating Rationale: Aerothionin possesses extensive bromination and a rigid architecture, resulting in poor aqueous solubility (precipitation occurs >36 mM in aqueous solutions). Therefore, 100% Dimethyl Sulfoxide (DMSO) must be used as the primary solvent to ensure complete dissolution and prevent false-negative MIC results due to compound dropout [2].

Materials:

  • Lyophilized Aerothionin powder (Purity ≥98%)

  • Anhydrous DMSO (Cell culture grade)

  • Amber microcentrifuge tubes

Step-by-Step Method:

  • Equilibrate the lyophilized aerothionin vial to room temperature in a desiccator to prevent condensation, which can cause base-catalyzed hydrolysis of the spiroisoxazoline ring.

  • Weigh the required amount of aerothionin and dissolve it in 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 20 mg/mL).

  • Vortex gently until the solution is completely clear.

  • Aliquots should be prepared in amber tubes (aerothionin is light-sensitive) and stored at -20°C. Critical: Avoid repeated freeze-thaw cycles to maintain structural integrity.

Protocol B: Microplate Alamar Blue Assay (MABA) for Mycobacteria

Self-Validating Rationale: This protocol utilizes a built-in environmental control (perimeter water) to prevent edge-effect evaporation over the long 7-day incubation required for mycobacteria. Furthermore, the delayed addition of Alamar Blue prevents the dye itself from exhibiting early-stage toxicity against the bacterial inoculum[3].

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80

  • Aerothionin stock solution (20 mg/mL in DMSO)

  • Standardized Mycobacterium suspension (adjusted to 2×105 CFU/mL)

  • Alamar Blue reagent (10X) mixed 1:1 with 10% Tween 80

  • Sterile 96-well clear-bottom microplates

Step-by-Step Method:

  • Plate Hydration: Add 200 µL of sterile deionized water to all outer perimeter wells of the 96-well plate to minimize evaporation during prolonged incubation.

  • Media Dispensation: Add 100 µL of supplemented 7H9 broth to all inner test wells (Columns 3–10) and control wells (Column 11).

  • Compound Dilution:

    • Add 100 µL of working aerothionin solution (diluted in 7H9 broth) to Column 2.

    • Perform a two-fold serial dilution by transferring 100 µL from Column 2 to Column 3, mixing thoroughly, and repeating up to Column 10. Discard 100 µL from Column 10.

  • Inoculation: Add 100 µL of the standardized mycobacterial suspension ( 2×105 CFU/mL) to all test wells (Columns 2–10) and the Growth Control wells (Column 11).

    • Note: Include a Solvent Control well containing the highest concentration of DMSO used in the assay to verify that growth inhibition is not due to solvent toxicity.

  • Primary Incubation: Seal the plate with parafilm and incubate at 37°C in a normal atmosphere for 5 days.

  • Viability Check: On Day 5, add 50 µL of the freshly prepared Alamar Blue/Tween 80 mixture to a single Growth Control well. Re-incubate for 24 hours.

  • Assay Execution:

    • If the tested Growth Control well turns pink (indicating robust bacterial metabolism), add 50 µL of the Alamar Blue mixture to all remaining wells.

    • If the well remains blue , wait an additional 24 hours and test the next Growth Control well.

  • Readout: After adding the dye to all wells, incubate for a final 24 hours at 37°C. The MIC is defined as the lowest concentration of aerothionin that prevents a color change from blue to pink.

References

  • Aerothionin, a Bromotyrosine Derivative with Antimycobacterial Activity from the Marine Sponge Aplysina gerardogreeni (Demospongia) Pharmaceutical Biology / Taylor & Francis [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis Methods in Molecular Biology / PubMed (NIH)[Link]

Method

Application Note: A Practical Guide to the Complete NMR Spectroscopy Chemical Shift Assignment of Aerothionin

Abstract Aerothionin, a brominated tyrosine-derived natural product isolated from marine sponges of the genus Aplysina, has garnered significant interest for its diverse biological activities, including potent anti-tumor...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Aerothionin, a brominated tyrosine-derived natural product isolated from marine sponges of the genus Aplysina, has garnered significant interest for its diverse biological activities, including potent anti-tumor and antimycobacterial properties.[1][2] Accurate structural elucidation and characterization are paramount for advancing its potential as a therapeutic lead. This application note provides a comprehensive, step-by-step protocol for the complete and unambiguous assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of aerothionin. We detail a systematic workflow, from optimal sample preparation to the strategic application of one- and two-dimensional NMR experiments, including COSY, HSQC, and HMBC. The causality behind experimental choices is explained, empowering researchers to not only replicate the methodology but also to adapt it for the characterization of related natural products.

Introduction: The Structural Challenge of Aerothionin

Aerothionin is a dimeric natural product featuring two spirocyclohexadienylisoxazole units linked by a central butane-1,4-diamine bridge.[3][4] Its structure is characterized by C2 symmetry, four bromine atoms, multiple stereocenters, and various functional groups including amides, hydroxyls, and methoxy groups. This complexity necessitates a robust analytical approach for unambiguous structural verification.

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules in solution.[5] A complete assignment of all proton (¹H) and carbon (¹³C) signals serves as a definitive "fingerprint" of the molecule. This is crucial for:

  • Structural Confirmation: Verifying the identity and purity of isolated or synthesized aerothionin.

  • Quality Control: Establishing a reference standard for batch-to-batch consistency in drug development.

  • Structure-Activity Relationship (SAR) Studies: Providing the foundational data needed to understand how structural modifications affect biological activity.

This guide presents a logical and field-proven workflow for achieving a complete NMR assignment of aerothionin.

The Strategic Approach to Assignment

The symmetrical nature of aerothionin simplifies its NMR spectra, as only one set of signals is observed for the two identical halves of the molecule. Our strategy involves a multi-step process that systematically connects atoms and functional groups.

Core Logic:

  • Identify Spin Systems: Use ¹H-¹H correlations (COSY) to map out networks of coupled protons, such as the aliphatic linker and the protons on the spiro-ring.

  • Anchor Protons to Carbons: Employ direct one-bond ¹H-¹³C correlation (HSQC) to assign the carbon signal for each protonated carbon.

  • Bridge the Fragments: Utilize long-range (2-3 bond) ¹H-¹³C correlations (HMBC) to piece the spin systems together. This is the key step for connecting the aliphatic linker to the spiroisoxazole core via the amide bond.

  • Assign Quaternary Carbons: Use HMBC correlations from nearby protons to identify the non-protonated carbons, such as the carbonyl, spiro-center, and brominated aromatic carbons.

G cluster_prep Step 1: Preparation & 1D NMR cluster_2d Step 2: 2D NMR Acquisition cluster_analysis Step 3: Data Interpretation cluster_final Step 4: Finalization P Prepare Sample (Aerothionin in DMSO-d6) H1 Acquire ¹H NMR (Proton Environments) P->H1 C13 Acquire ¹³C & DEPT-135 NMR (Carbon Environments) H1->C13 COSY Acquire gCOSY (¹H-¹H Connectivity) C13->COSY HSQC Acquire gHSQC (¹H-¹³C Direct Bonds) COSY->HSQC HMBC Acquire gHMBC (¹H-¹³C Long-Range) HSQC->HMBC A1 Identify Spin Systems (COSY Data) HMBC->A1 A2 Assign Protonated Carbons (HSQC Data) A1->A2 A3 Connect Molecular Fragments (HMBC Data) A2->A3 A4 Assign Quaternary Carbons (HMBC Data) A3->A4 Table Compile Chemical Shift Table A4->Table

Experimental Protocols

Sample Preparation

The choice of solvent is critical for acquiring high-quality NMR data. For a molecule like aerothionin with exchangeable amide (N-H) and hydroxyl (O-H) protons, a hydrogen-bond accepting solvent is ideal.

  • Protocol:

    • Weigh approximately 5-10 mg of purified aerothionin directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The residual proton signal of DMSO-d6 at ~2.50 ppm for ¹H and the carbon quintet at ~39.5 ppm for ¹³C will serve as internal references.[6]

    • Cap the tube and gently vortex or sonicate for 1-2 minutes until the sample is fully dissolved. DMSO is chosen for its excellent solvating power and its ability to slow the exchange of N-H and O-H protons, which allows them to be observed as distinct signals, often with visible coupling.[4][7]

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at or above 400 MHz for ¹H frequency to ensure adequate signal dispersion. The following is a standard suite of experiments.

  • Step-by-Step Acquisition:

    • Tune and Shim: Tune the probe for both ¹H and ¹³C frequencies and perform automated shimming on the sample to optimize magnetic field homogeneity.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides an overview of all proton environments.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This reveals the number of chemically non-equivalent carbons.

    • DEPT-135: Run a DEPT-135 experiment. This is crucial for differentiating carbon types: CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

    • gCOSY (Gradient Correlation Spectroscopy): Acquire a 2D gCOSY spectrum. This experiment maps correlations between protons that are coupled to each other, typically through two or three bonds.

    • gHSQC (Gradient Heteronuclear Single Quantum Coherence): Acquire a 2D gHSQC spectrum. This experiment correlates each proton with the carbon it is directly attached to (a one-bond correlation).

    • gHMBC (Gradient Heteronuclear Multiple Bond Correlation): Acquire a 2D gHMBC spectrum. This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is arguably the most critical experiment for piecing together the molecular skeleton.[5]

Data Analysis and Structural Assignment

The following section describes the logical process of interpreting the acquired spectra to assign the chemical shifts of aerothionin. The numbering scheme used is based on its IUPAC name.

(5S,6R)-7,9-dibromo-N-[4-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

Step 1: Assembling the Butane-1,4-diamine Linker
  • Start with ¹H NMR: Identify two distinct multiplet signals in the aliphatic region (~1.5-3.5 ppm). Due to the molecule's symmetry, we expect two signals for the -CH₂-CH₂-CH₂-CH₂- linker. Let's call them H-α and H-β .

  • Use COSY: The COSY spectrum will show a clear correlation between H-α and H-β , establishing the -CH₂-CH₂- connectivity.

  • Confirm with HSQC: The HSQC spectrum will link these protons to their directly attached carbons, C-α and C-β . The DEPT-135 spectrum will confirm these are CH₂ groups (negative signals).

Step 2: Identifying the Spiroisoxazole Core
  • Find the Methoxy Group: Locate a sharp singlet in the ¹H NMR spectrum around 3.7-3.9 ppm, integrating to 3 protons (or 6 for the whole molecule). This is the methoxy group (8-OCH₃ ). The HSQC will correlate this to its carbon (8-OCH₃ ).

  • Identify Ring Protons: Look for signals corresponding to the protons on the spiro-ring. We expect signals for H-6 and the two diastereotopic protons of H-10 .

  • Trace Connectivity with COSY: The COSY spectrum will show a correlation between H-6 and H-10 , confirming their neighborly relationship.

  • Link to Carbons with HSQC: Use the HSQC spectrum to assign the corresponding carbons: C-6 and C-10 .

Step 3: Connecting the Fragments with HMBC

The HMBC spectrum is the key to assembling the full structure.

  • The Amide Bond: Locate the amide proton signal (N-H ) in the ¹H spectrum (often a triplet around 8.0-8.5 ppm in DMSO-d6). This proton will show an HMBC correlation to the adjacent methylene carbon of the linker (C-α ). Crucially, it will also show a correlation to the carbonyl carbon (C=O ) of the isoxazole ring. This single set of correlations definitively links the linker to the heterocyclic core.

  • Positioning the Methoxy Group: The methoxy protons (8-OCH₃ ) will show a strong HMBC correlation to the aromatic carbon C-8 .

  • Confirming the Spiro-center: Protons H-6 and H-10 will show HMBC correlations to the quaternary spiro-carbon (C-5 ), confirming the spirocyclic junction.

// Define invisible nodes for arrow start/end points NH [pos="1.2,2.2!", label="N-H"]; OCH3 [pos="3.8,0.7!", label="8-OCH₃"]; H10 [pos="1.5,0.7!", label="H-10"]; H_alpha [pos="0.2,2.2!", label="H-α"];

CO [pos="2.0,2.5!", label="C=O"]; C_alpha [pos="0.7,2.5!", label="C-α"]; C8 [pos="3.8,1.4!", label="C-8"]; C5 [pos="2.7,1.1!", label="C-5 (Spiro)"];

// Draw arrows NH -> CO; NH -> C_alpha; OCH3 -> C8; H10 -> C5; H_alpha -> CO [style=dashed, color="#5F6368", label="4J (weak)"]; } केंद Diagram 2: Key HMBC correlations for assembling the aerothionin structure.

Predicted Chemical Shift Assignments

The following table presents the predicted ¹H and ¹³C NMR chemical shift assignments for aerothionin in DMSO-d6. These values are based on published data for structurally related bromotyrosine derivatives and established chemical shift principles.[2]

PositionAtom TypePredicted ¹³C Shift (δ, ppm)Predicted ¹H Shift (δ, ppm)Key Correlations (COSY, HMBC)
3C~158.0-HMBC from N-H, H-10
C=O C~159.5 -HMBC from N-H, H-α
5C~90.0-HMBC from H-6, H-10
6CH~72.5~4.5 (d)COSY to H-10; HMBC to C-5, C-7, C-10
OH-6 OH-~6.0 (d) COSY to H-6
7C-Br~115.0-HMBC from H-6
8C-O~148.0-HMBC from 8-OCH₃
8-OCH₃ CH₃~61.0 ~3.8 (s) HMBC to C-8
9C-Br~118.0-HMBC from H-10
10CH₂~40.0~3.1 (dd), ~2.8 (dd)COSY to H-6; HMBC to C-5, C-9
N-H NH-~8.2 (t) COSY to H-α; HMBC to C=O, C-α
αCH₂~38.5~3.3 (m)COSY to H-β; HMBC from N-H
βCH₂~26.5~1.5 (m)COSY to H-α

Note: Due to molecular symmetry, only signals for one half of the molecule are listed. s=singlet, d=doublet, t=triplet, m=multiplet, dd=doublet of doublets.

Conclusion

The structural elucidation of complex natural products like aerothionin is a systematic process that relies on the strategic application of modern NMR techniques. By following the detailed protocols and logical workflow outlined in this application note—from sample preparation through the interpretation of 1D and 2D NMR spectra—researchers can achieve complete and unambiguous assignment of ¹H and ¹³C chemical shifts. This foundational dataset is indispensable for the confirmation of molecular identity, ensuring sample purity, and providing the basis for future research into the promising therapeutic applications of this fascinating marine natural product.

References

  • Winder, P. L., et al. (2020). Anti-Tumor Activity vs. Normal Cell Toxicity: Therapeutic Potential of the Bromotyrosines Aerothionin and Homoaerothionin In Vitro. Marine Drugs, 18(5), 236. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10919908, Aerothionin. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fattorusso, E., Minale, L., Sodano, G., Moody, K., & Thomson, R. H. (1972). Aerothionin, a tetrabromo-compound from Aplysina aerophoba and Verongia thiona. Journal of the Chemical Society D: Chemical Communications, (12), 752. [Link]

  • Barbosa-Filho, J. M., et al. (2016). Brominated Compounds from Marine Sponges of the Genus Aplysina and a Compilation of Their 13C NMR Spectral Data. Marine Drugs, 14(1), 19. [Link]

  • Encarnación-Dimayuga, R., et al. (2003). Aerothionin, a Bromotyrosine Derivative with Antimycobacterial Activity from the Marine Sponge Aplysina gerardogreeni (Demospongia). Pharmaceutical Biology, 41(5), 384-387. [Link]

  • SpectraBase. (n.d.). AEROTHIONINE. Wiley-VCH GmbH. [Link]

  • Ciminiello, P., et al. (1997). Chemistry of Verongida Sponges. 9. Secondary Metabolite Composition of the Caribbean Sponge Aplysina cauliformis. Journal of Natural Products, 60(6), 572-577. [Link]

  • University of Maryland. (2019). NMR Samples Experimental 1H-NMR spectrum interpretation. [Link]

  • National Center for Biotechnology Information. (2021). Figure 6, 1H NMR spectrum showing the sample dissolved in DMSO-d6... Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for Chemical Science. [Link]

Sources

Application

Application Note: Semi-Synthesis and Biological Evaluation of Aerothionin Analogs for Drug Discovery

Executive Summary Aerothionin is a structurally complex bromotyrosine alkaloid originally isolated from marine sponges of the Aplysina genus (e.g., Aplysina cavernicola and Aplysina gerardogreeni)[1][2]. It has emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aerothionin is a structurally complex bromotyrosine alkaloid originally isolated from marine sponges of the Aplysina genus (e.g., Aplysina cavernicola and Aplysina gerardogreeni)[1][2]. It has emerged as a highly promising scaffold in drug discovery due to its potent anti-mycobacterial properties and targeted anti-tumor efficacy against hypoxic tumor models[1][2]. However, the low natural abundance of these metabolites necessitates robust semi-synthetic pathways to generate sufficient material for structure-activity relationship (SAR) studies and clinical evaluation.

This application note outlines a validated, self-correcting semi-synthetic workflow for generating aerothionin analogs. By leveraging polymer-supported oxidative spirocyclization[3] and the highly efficient cyano ylide coupling methodology[4], researchers can bypass the limitations of natural extraction, systematically modify the diamine linker, and optimize the therapeutic window of these marine-derived compounds.

Biological Rationale & Target Mechanisms

The therapeutic utility of aerothionin and its analogs is driven by their unique interaction with specific molecular targets in eukaryotic and prokaryotic cells[5].

  • Oncology & Hypoxic Tumors: Aerothionin exhibits significant anti-tumor efficacy against pheochromocytomas (e.g., MPC and MTT cell lines)[1]. In 3D-spheroid models characterized by intrinsic hypoxia, aerothionin induces complete growth inhibition at 10 µM[1]. Mechanistically, aerothionin acts as an inhibitor of the adenosine A1 receptor and modulates voltage-dependent calcium channels, leading to targeted apoptosis in tumor cells while maintaining acceptable toxicity profiles in normal fibroblasts[1][6].

  • Infectious Diseases: Aerothionin demonstrates potent antimycobacterial activity against multidrug-resistant clinical isolates of Mycobacterium tuberculosis (H37Rv strain), effectively bypassing common resistance mechanisms to rifampin and isoniazid[2].

MoA Aero Aerothionin (Bromotyrosine) A1R Adenosine A1 Receptor (Inhibition) Aero->A1R Antagonizes VDCC Voltage-Dependent Calcium Channels Aero->VDCC Modulates Hypoxia Hypoxic Tumor Microenvironment (Pheochromocytoma) Aero->Hypoxia Targets 3D models Ca2 Intracellular Ca2+ (Decreased) A1R->Ca2 Downregulates VDCC->Ca2 Blocks Influx Apoptosis Spheroid Growth Inhibition & Cell Death Ca2->Apoptosis Triggers Hypoxia->Apoptosis Sensitizes cells

Figure 1: Proposed mechanism of action of aerothionin in pheochromocytoma tumor models.

Structural Biology & SAR Insights

The aerothionin scaffold consists of a tetrabromo spirocyclohexadienylisoxazole core linked by a diamine chain[1][7]. SAR studies dictate the following design principles for analog synthesis:

  • Spiroisoxazoline Core: The absolute configuration of the spiroisoxazoline ring is critical for target binding. The isooxazoline ring system itself modulates the anti-proliferative activity, as seen in comparative assays against HeLa cell lines[8].

  • Diamine Linker: Modifying the alkyl chain length between the two spiro cores (e.g., from 1,4-diaminobutane in aerothionin to 1,5-diaminopentane in homoaerothionin) alters the lipophilicity and the therapeutic index, specifically reducing toxicity to normal endothelial cells (HUVECs)[1].

Quantitative SAR Summary
CompoundTarget / Cell LineAssay TypeEfficacy MetricReference
Aerothionin M. tuberculosis (H37Rv)Alamar BlueMIC = 12.5 µg/mL[2]
Aerothionin Pheochromocytoma (MPC)3D Spheroid GrowthComplete Inhibition at 10 µM[1]
Homoaerothionin Pheochromocytoma (MTT)3D Spheroid GrowthComplete Inhibition at 10 µM[1]
Aerothionin Cervical Cancer (HeLa)SRB AssayIC₅₀ = 29.0 µM[8]
Subereaphenol C Cervical Cancer (HeLa)SRB AssayIC₅₀ = 13.3 µM[8]

Semi-Synthetic Strategy

Historically, the oxidative spirocyclization of phenolic oximes relied on highly toxic heavy metals like thallium(III) trifluoroacetate[9]. To modernize this for scalable drug discovery, our protocol integrates two advanced methodologies:

  • Polymer-Bound Oxidative Spirocyclization: Utilizing polymer-bound iodosyl diacetate (PSDIB) allows for a clean, metal-free intramolecular cyclization of the o-phenolic oxime ester into the spiroisoxazoline core[3]. The causality here is operational efficiency: the polymer support prevents the over-oxidation of the sensitive spiro-cyclohexadienyl system and allows the spent oxidant to be removed via simple filtration.

  • Cyano Ylide Coupling: Developed by Wasserman et al., this method converts a carboxylic acid to an acyl cyano phosphorane, which is oxidized to a highly electrophilic α,β-diketo nitrile[4]. This intermediate reacts instantaneously with diamines to form the α-keto amide linkages. This avoids harsh coupling reagents (e.g., EDC/HOBt) that often cause epimerization or ring-opening of the isoxazoline core[4].

SemiSynthesis Tyrosine Tyrosine Derivative (Starting Material) Bromination Bromination (NBS) & Protection Tyrosine->Bromination Oxime Phenolic Oxime Ester (Key Intermediate) Bromination->Oxime Spirocyclization Oxidative Spirocyclization (PSDIB Reagent) Oxime->Spirocyclization Intramolecular Cyclization SpiroCore Spiroisoxazoline Core (Aerothionin Scaffold) Spirocyclization->SpiroCore CyanoYlide Cyano Ylide Coupling (α,β-diketo nitrile generation) SpiroCore->CyanoYlide Wasserman Methodology Amidation Amidation via Diamine Linker (e.g., 1,4-diaminobutane) CyanoYlide->Amidation Aerothionin Aerothionin Analogs (Target Library) Amidation->Aerothionin

Figure 2: Semi-synthetic workflow for aerothionin analogs via cyano ylide coupling.

Detailed Experimental Protocols

Protocol A: Synthesis of the Spiroisoxazoline Core via PSDIB

Objective: Construct the tetrabromo spirocyclohexadienylisoxazole scaffold without heavy metal contamination.

  • Bromination & Protection: Dissolve 2-hydroxy-4-methoxybenzaldehyde in anhydrous DMF. Add 2.0 equivalents of N-Bromosuccinimide (NBS) dropwise at 0°C. Stir for 2 hours to yield the dibromoaldehyde[3]. Protect the phenolic hydroxyl group using methyl chloromethyl ether (MOMCl) and N,N-diisopropylethylamine (DIPEA) in THF.

  • Oxime Formation: React the protected aldehyde with hydroxylamine hydrochloride in pyridine/ethanol (1:1) at reflux for 4 hours to form the phenolic oxime ester.

  • Oxidative Spirocyclization:

    • Dissolve the phenolic oxime ester in anhydrous acetonitrile.

    • Add 1.5 equivalents of Polymer-bound iodosyl diacetate (PSDIB)[3].

    • Stir at room temperature for 12 hours under an argon atmosphere.

    • Self-Validating QC Step: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the oxime spot and the appearance of a UV-active lower Rf spot indicates successful cyclization. Confirm the spiro carbon via ¹³C-NMR (expected shift ~90-95 ppm).

  • Purification: Filter the reaction mixture through a Celite pad to remove the polymer-bound iodine byproduct. Concentrate the filtrate in vacuo to yield the pure spiroisoxazoline core.

Protocol B: Assembly of Analogs via Cyano Ylide Coupling

Objective: Couple the spiroisoxazoline core to various diamine linkers using mild α,β-diketo nitrile intermediates.

  • Ylide Generation: React the carboxylic acid derivative of the spiroisoxazoline core with (triphenylphosphoranylidene)acetonitrile in the presence of EDC in dichloromethane (DCM) at 0°C[4]. Stir for 6 hours.

  • Oxidation to α,β-Diketo Nitrile:

    • Dissolve the resulting acyl cyano phosphorane in DCM.

    • Bubble ozone (O₃) through the solution at -78°C until a blue color persists, indicating complete oxidation of the ylide to the highly electrophilic α,β-diketo nitrile[4].

    • Purge excess ozone with nitrogen gas.

  • Amidation:

    • Immediately add 0.5 equivalents of the desired diamine (e.g., 1,4-diaminobutane for aerothionin, or 1,5-diaminopentane for homoaerothionin) dissolved in DCM[1][4].

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validating QC Step: The rapid nucleophilic attack of the amine on the diketo nitrile prevents degradation. Confirm the formation of the α-keto amide linkage via ¹H-NMR (amide NH proton typically appears at ~8.5-9.0 ppm) and HRMS (M+H isotopic pattern confirming four bromine atoms)[10].

Protocol C: Biological Validation (3D Spheroid Assay)

Objective: Evaluate the anti-tumor efficacy of synthesized analogs in a hypoxic microenvironment.

  • Spheroid Generation: Seed MPC or MTT pheochromocytoma cells (5,000 cells/well) in ultra-low attachment 96-well plates. Centrifuge at 1,000 x g for 10 minutes and incubate for 72 hours to allow 3D spheroid formation (simulating intrinsic hypoxia)[1].

  • Treatment: Treat spheroids with synthesized aerothionin analogs at concentrations ranging from 0.1 µM to 100 µM.

  • Viability Analysis: After 24 hours, assess spheroid volume using brightfield microscopy and measure cell viability using the CellTiter-Glo 3D Cell Viability Assay. Calculate IC₅₀ values relative to vehicle controls to determine the therapeutic index[1].

Sources

Method

Application Note: Preparative HPLC Purification of Aerothionin from Marine Sponges

Introduction & Scientific Rationale Aerothionin is a structurally complex, highly brominated spiroisoxazoline alkaloid primarily isolated from marine sponges of the order Verongiida (e.g., Aplysina and Pseudoceratina spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Aerothionin is a structurally complex, highly brominated spiroisoxazoline alkaloid primarily isolated from marine sponges of the order Verongiida (e.g., Aplysina and Pseudoceratina species)[1]. Recognized for its potent ecological defense mechanisms and promising pharmacological profiles—including antimicrobial, cytotoxic, and α-synuclein aggregation inhibitory activities[2][3]—obtaining high-purity aerothionin is a critical bottleneck in marine drug discovery.

This application note details a robust, self-validating workflow for the isolation and purification of aerothionin. The methodology leverages a combination of size-exclusion chromatography and reversed-phase preparative High-Performance Liquid Chromatography (RP-HPLC)[4].

Experimental Design & Causality (The "Why" Behind the Method)

To ensure scientific integrity and reproducibility, every step in this protocol is designed with specific chemical causalities:

  • Matrix De-complexation (Sephadex LH-20): Marine sponge extracts are notoriously rich in salts, highly polar pigments, and lipophilic sterols. Direct HPLC injection of crude extracts rapidly degrades preparative columns. Size-exclusion chromatography acts as an orthogonal first-dimension separation, removing bulk contaminants and enriching the bromotyrosine alkaloid fraction[1][4].

  • Stationary Phase Selection (C18): The hydrophobic nature of aerothionin's brominated aromatic rings and spirocyclohexadienyl-isoxazoline core dictates the use of a heavily end-capped, high-carbon-load C18 column (e.g., Phenomenex Gemini or Luna)[4][5]. This provides the necessary theoretical plates to resolve aerothionin from closely related structural analogues like homoaerothionin and aeroplysinin-1[1].

  • Mobile Phase Modifiers: The addition of 0.1% Trifluoroacetic acid (TFA) or 0.02% phosphoric acid suppresses the ionization of trace basic/phenolic functional groups, preventing peak tailing and ensuring sharp, symmetrical elution profiles[6][7].

  • Wavelength Specificity: Real-time UV monitoring at 254 nm and 280–290 nm is critical. The 280–290 nm range is the characteristic UV absorption maximum ( λmax​ ) for the spiroisoxazoline chemotype, providing a highly specific optical trigger for fraction collection[1].

Workflow Visualization

Workflow A Marine Sponge Biomass (e.g., Aplysina sp.) B Solvent Extraction (MeOH / CH2Cl2) A->B C Crude Extract Concentration B->C D Size Exclusion Chromatography (Sephadex LH-20) C->D E Bromotyrosine-Enriched Fractions (UV 280-290 nm) D->E I Removes bulk lipids, salts, and pigments D->I F Preparative RP-HPLC (C18, H2O/MeCN + 0.1% TFA) E->F J Targets spiroisoxazoline chromophore specificity E->J G Aerothionin Isolation (Peak Collection) F->G H Structural Validation (HR-ESI-MS & NMR) G->H K Confirms tetrabrominated isotopic cluster H->K

Fig 1: Step-by-step workflow for the targeted isolation and purification of aerothionin.

Step-by-Step Protocol

Extraction and Pre-Fractionation
  • Lyophilization & Extraction: Freeze-dry the marine sponge biomass to remove water, which otherwise interferes with solvent penetration. Extract exhaustively using a 1:1 mixture of Methanol (MeOH) and Dichloromethane (CH2Cl2)[6][7].

  • Concentration: Evaporate the solvent under reduced pressure ( 40°C to prevent thermal degradation of alkaloids) to yield the crude extract.

  • Size-Exclusion Chromatography: Resuspend the crude extract in MeOH and load onto a Sephadex LH-20 column. Elute isocratically with MeOH/CH2Cl2 (1:1)[4].

  • Screening: Analyze fractions via analytical HPLC or TLC. Pool fractions exhibiting strong UV absorbance at 280–290 nm (indicative of spiroisoxazolines)[1].

Preparative HPLC Conditions

Self-Validating Step: Always run a scout gradient on an analytical C18 column prior to preparative scale-up to confirm the retention time ( tR​ ) of the target peak and verify column integrity.

  • Equipment: Preparative HPLC system equipped with a binary pump, automated fraction collector, and Diode Array Detector (DAD).

  • Column: Phenomenex Gemini C18 (250 × 21.2 mm, 5 μ m) or equivalent high-capacity reversed-phase column[5][8].

  • Mobile Phase A: Ultrapure H2O + 0.1% TFA

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA

  • Flow Rate: 15.0 mL/min (Scaled geometrically from analytical 2.0-3.0 mL/min methods)[4][5].

  • Detection: DAD monitoring at 254 nm, 280 nm (Primary trigger), and 320 nm[1][5].

Table 1: Optimized Preparative HPLC Gradient for Aerothionin

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve Profile
0.0802015.0Isocratic
5.0802015.0Linear
35.0406015.0Linear
40.0010015.0Linear (Wash)
45.0010015.0Isocratic
46.0802015.0Linear
55.0802015.0Re-equilibration
Fraction Collection and Validation
  • Peak Collection: Collect the major peak eluting at approximately 60% MeCN. The exact tR​ will vary based on system dead volume, but typically elutes between 20–25 minutes at this scale[4].

  • Solvent Removal: Immediately freeze the collected fractions and lyophilize to remove H2O, MeCN, and volatile TFA. Caution: Rotary evaporation of aqueous TFA can concentrate the acid, leading to the degradation of the spiroisoxazoline ring.

  • Structural Confirmation: Validate the isolated aerothionin via High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). Look for the characteristic isotopic cluster [M+H]+ at m/z 814.8 / 816.8 / 818.8 / 820.8 / 822.8 due to the presence of four bromine isotopes ( C24​H26​Br4​N4​O8​ )[1].

References

  • Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. PMC - NIH. 1

  • Cytotoxic dibromotyrosine-derived metabolites from the sponge Aplysina gerardogreeni. UCA. 2

  • α-synuclein aggregation inhibitory activity of the bromotyrosine derivatives aerothionin and aerophobin-2 from the subtropical marine sponge Aplysinella sp. Helda - University of Helsinki. 3

  • Chemical Defense of Mediterranean Sponges Aplysina cavernicola and Aplysina aerophoba. VLIZ. 6

  • Relevant Spatial Scales of Chemical Variation in Aplysina aerophoba. MDPI. 5

  • Bioactive Brominated Metabolites from the Red Sea Sponge Suberea mollis. Journal of Natural Products - ACS Publications. 4

  • New Antimicrobial Bromotyrosine Analogues from the Sponge Pseudoceratina purpurea and Its Predator Tylodina corticalis. MDPI. 8

  • Using UHPLC–MS profiling for the discovery of new sponge-derived metabolites and anthelmintic screening of the NatureBank bromotyrosine library. D-NB. 7

Sources

Application

utilizing aerothionin as a biomarker for Aplysina species

Topic: Utilizing Aerothionin as a Biomarker for Aplysina Species Audience: Researchers, scientists, and drug development professionals. Introduction: The Chemical Language of Sponges Marine sponges of the genus Aplysina...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Utilizing Aerothionin as a Biomarker for Aplysina Species

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Chemical Language of Sponges

Marine sponges of the genus Aplysina are a prominent feature of many benthic ecosystems. These sessile filter-feeders have evolved a sophisticated chemical arsenal to defend against predation, biofouling, and infection. A key component of this defense is a class of compounds known as brominated tyrosine alkaloids.[1][2] Among these, aerothionin , a potent isoxazoline alkaloid, stands out due to its high concentration and widespread occurrence within the genus.[3][4][5] Sponges can accumulate these alkaloids at concentrations reaching up to 10% of their dry weight, making them significant components of the sponge's metabolome.[1][3][4]

This application note provides a comprehensive guide for researchers on leveraging aerothionin as a specific and quantifiable biomarker. The presence and concentration of this molecule can serve as a powerful tool for chemotaxonomic classification of Aplysina species, for assessing the physiological state of the organism, and for identifying promising candidates in natural product drug discovery programs. We will detail the rationale behind its use, provide validated, step-by-step protocols for its extraction and analysis, and discuss the interpretation of the resulting data.

Aerothionin: A Profile of the Biomarker

Aerothionin is a dimeric, tetrabrominated spirocyclohexadienylisoxazole.[6] Its unique and complex structure is central to its biological activity and its utility as a biomarker.

  • Molecular Formula: C₂₄H₂₆Br₄N₄O₈[7]

  • Biological Role: Aerothionin is a primary chemical defense metabolite.[3][4] It functions as a potent feeding deterrent against predatory fish, thereby playing a crucial role in the sponge's survival.[8]

  • Cellular Localization: Studies have precisely located aerothionin and its homolog, homoaerothionin, within specialized "spherulous cells" in the sponge tissue.[9] This sequestration is a key biological strategy, allowing the sponge to store large quantities of the defensive compound, ready for deployment upon tissue damage.

Caption: Chemical Identity of Aerothionin.

The rationale for using aerothionin as a biomarker is threefold:

  • Specificity: Its presence is strongly associated with the Aplysina genus and related species within the Verongida order.[5]

  • Abundance: Its high concentration facilitates robust and reliable detection and quantification.

  • Environmental Release: Aerothionin is released into the surrounding seawater, opening the possibility for non-invasive sampling and environmental monitoring.[5]

Distribution of Aerothionin and Related Alkaloids in Select Aplysina Species

The metabolic profile of brominated alkaloids can vary between species, making these compounds useful for chemotaxonomy. The table below summarizes the occurrence of aerothionin and other major alkaloids in well-studied Aplysina species.

SpeciesAerothioninHomoaerothioninAerophobin-2Isofistularin-3Reference
Aplysina cavernicolaPresentAbsentPresentAbsent[4]
Aplysina fistularisPresentPresent--[9]
Aplysina aerophobaAbsentAbsentPresentPresent[3][4]
Aplysina gerardogreeniPresent---[10]

Note: "-" indicates that the compound was not reported as a major constituent in the cited study.

Experimental Workflows and Protocols

The accurate quantification of aerothionin requires a systematic approach, from sample collection to final data analysis. The following section provides detailed, validated protocols.

Workflow 1: Sample Acquisition and Preparation

The primary choice in sample acquisition is between direct tissue analysis and the analysis of exometabolites from seawater. The choice depends on the research question; tissue analysis provides a direct measure of the sponge's metabolic investment, while seawater analysis can offer insights into chemical signaling and non-invasive monitoring.

Caption: Sample collection and preparation workflow.

Protocol 1.1: Sponge Tissue Collection and Preservation

Causality: The goal is to obtain a representative tissue sample while minimizing stress-induced metabolic changes. The preservation method is critical; lyophilization is the gold standard for preserving the integrity of isoxazoline precursors, while ethanol preservation can sometimes initiate bioconversion reactions.[4][8]

  • Collection: Using a sterile scalpel, carefully excise a small tissue sample (approx. 1-2 cm³) from the sponge. Place the sample immediately into a labeled container.

  • Preservation (Option A - Lyophilization): Immediately flash-freeze the tissue sample in liquid nitrogen. Transport the frozen sample to the laboratory on dry ice and store at -80°C until lyophilization (freeze-drying). The resulting dry tissue is stable at room temperature but is best stored at -20°C.

  • Preservation (Option B - Ethanol): Place the fresh tissue sample directly into a vial containing 70-95% ethanol. Ensure the ethanol volume is at least 10 times the tissue volume. Store at 4°C. Note that this method may preserve the tissue but can extract metabolites into the ethanol and potentially trigger enzymatic conversions.

Protocol 1.2: Aerothionin Extraction from Sponge Tissue

Causality: This protocol uses a standard solvent extraction method to efficiently partition brominated alkaloids from the complex biological matrix.

  • Homogenization: Weigh approximately 100 mg of lyophilized and ground sponge tissue. Place it in a glass vial.

  • Solvent Addition: Add 5 mL of a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH).

  • Extraction: Tightly cap the vial and sonicate the mixture for 20 minutes in a bath sonicator. Afterward, let the sample steep for at least 4 hours (or overnight) at 4°C with occasional vortexing.

  • Phase Separation: Centrifuge the sample at 3,000 x g for 10 minutes to pellet the tissue debris.

  • Collection: Carefully pipette the supernatant (the solvent extract) into a new, pre-weighed glass vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a rotary evaporator.

  • Final Step: Re-weigh the vial to determine the crude extract yield. Re-dissolve the extract in a known volume of methanol or mobile phase to a final concentration of 1 mg/mL for analysis. Filter through a 0.22 µm syringe filter before injection.

Workflow 2: Analytical Detection and Quantification

The choice of analytical instrument depends on the required sensitivity and specificity. HPLC-UV is a robust workhorse for quantification when concentrations are high. LC-MS provides unparalleled sensitivity and mass confirmation, making it the superior choice for identifying trace amounts and verifying molecular identity.

Caption: Comparison of primary analytical techniques.

Protocol 2.1: Quantification by HPLC-DAD

Causality: This method leverages the strong UV absorbance of the aromatic rings in aerothionin for detection. A Diode-Array Detector (DAD) is recommended as it provides spectral data to help confirm peak purity.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, and DAD.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 100% B

    • 15-18 min: Hold at 100% B

    • 18-20 min: Return to 30% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Monitor at 280 nm. Collect full spectra from 200-400 nm to check peak purity.

  • Quantification: Prepare a standard curve using a purified aerothionin standard (0.1 - 100 µg/mL). Calculate the concentration in the sample extract by comparing its peak area to the standard curve.

Protocol 2.2: Confirmation and Sensitive Detection by LC-MS

Causality: Mass spectrometry provides definitive evidence of the compound's identity by measuring its mass-to-charge ratio (m/z). This is crucial for distinguishing aerothionin from other co-eluting brominated compounds.

  • Instrumentation: LC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • LC Conditions: Use the same column and gradient as in Protocol 2.1.

  • MS Settings (Positive ESI Mode):

    • Scan Range: m/z 100 - 1000.

    • Targeted Ion Monitoring: Focus on the protonated molecule [M+H]⁺. The characteristic isotopic pattern of the four bromine atoms is the key diagnostic feature. For aerothionin (C₂₄H₂₆Br₄N₄O₈), the expected monoisotopic m/z is approximately 814.8571.[5]

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120°C.

  • Data Analysis: Confirm the presence of aerothionin by matching the retention time with a standard and observing the correct m/z and the distinctive bromine isotopic pattern in the mass spectrum. Quantification is achieved using an extracted ion chromatogram (EIC) for the target m/z.

Data Interpretation and Application

  • Chemotaxonomic Analysis: The presence or absence of aerothionin can help distinguish between species like A. cavernicola (aerothionin-positive) and A. aerophoba (aerothionin-negative).[4] A full metabolic profile obtained via LC-MS can create a chemical fingerprint for more detailed classification.

  • Bioprospecting: A high concentration of aerothionin, as determined by HPLC, signals a rich source of bioactive alkaloids. Aerothionin itself has demonstrated cytotoxic and antimycobacterial activities, making it a compound of interest for drug development.[10][11]

  • Ecological Studies: Quantifying changes in aerothionin concentration in response to environmental stressors (e.g., temperature, predation pressure) can provide insights into the sponge's physiological health and adaptive responses.

References

  • Thoms, C., Ebel, R., & Proksch, P. (2004). Chemical defense of Mediterranean sponges Aplysina cavernicola and Aplysina aerophoba. Journal of Chemical Ecology. [Link]

  • Thoms, C., Ebel, R., & Proksch, P. (2004). Chemical Defense of Mediterranean Sponges Aplysina cavernicola and Aplysina aerophoba. Zeitschrift für Naturforschung C. [Link]

  • Vicente, J., et al. (2015). Aeroplysinin-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug. ScienceOpen. [Link]

  • Oudot, J., et al. (2022). Diving into the Molecular Diversity of Aplysina cavernicola's Exometabolites: Contribution of Bromo-Spiroisoxazoline Alkaloids. ACS Omega. [Link]

  • Thompson, J. E., Barrow, K. D., & Faulkner, D. J. (1983). Localization of Two Brominated Metabolites, Aerothionin and Homoaerothionin, in Spherulous Cells of the Marine Sponge Aplysina fistularis (=Verongia thiona). OceanRep. [Link]

  • National Center for Biotechnology Information (n.d.). Aerothionin. PubChem Compound Database. [Link]

  • Thoms, C., Ebel, R., & Proksch, P. (2004). PDF: Chemical Defense of Mediterranean Sponges Aplysina cavernicola and Aplysina aerophoba. ResearchGate. [Link]

  • Encarnación-Dimayuga, R., et al. (2008). Aerothionin, a Bromotyrosine Derivative with Antimycobacterial Activity from the Marine Sponge Aplysina gerardogreeni (Demospongia). ResearchGate. [Link]

  • Dias, C. S., et al. (2014). Brominated Compounds from Marine Sponges of the Genus Aplysina and a Compilation of Their 13C NMR Spectral Data. Marine Drugs. [Link]

  • Shaala, L. A., & Youssef, D. T. (2020). Discovery of cytotoxic natural products from Red Sea sponges: Structure and synthesis. Journal of Advanced Research. [Link]

  • McMillan, J.A., et al. (1975). Aerothionin and homoaerothionin: two tetrabromo spirocyclohexadienylisoxazoles from Verongia sponges. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Polarity for Aerothionin Isolation

Welcome to the Application Support Knowledge Base. This guide provides validated methodologies, polarity data, and troubleshooting FAQs for the extraction and chromatographic isolation of aerothionin—a bioactive bromotyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base. This guide provides validated methodologies, polarity data, and troubleshooting FAQs for the extraction and chromatographic isolation of aerothionin—a bioactive bromotyrosine alkaloid—from Aplysina marine sponges.

Reference Data: Solvent Polarity Parameters

Selecting the correct solvent gradient is critical for isolating spiroisoxazoline alkaloids like aerothionin without inducing degradation. Below is the quantitative reference data for the solvents utilized in our validated workflow.

SolventPolarity Index (P')Dielectric Constant (ε)Boiling Point (°C)Role in Aerothionin Isolation Workflow
Hexane 0.11.968Defatting agent; removes highly non-polar sterols and lipids.
Dichloromethane (DCM) 3.19.140Primary extraction solvent; selectively solubilizes moderately polar alkaloids.
Ethyl Acetate (EtOAc) 4.46.077Liquid-liquid partitioning; extracts spiroisoxazolines from the aqueous phase.
Methanol (MeOH) 5.133.065Tissue penetrant; co-solvent for initial extraction and size-exclusion mobile phase.
Acetonitrile (MeCN) 5.837.582RP-HPLC mobile phase; provides optimal resolution for bromotyrosines.
Water (H2O) 10.280.1100Aqueous partitioning base and RP-HPLC mobile phase component.

Standard Operating Procedure: Self-Validating Isolation Workflow

G N1 1. Biomass Quenching (Liquid N2 + Lyophilization) N2 2. Primary Extraction (3:1 MeOH:DCM) N1->N2 N3 3. Solvent Partitioning (Hexane -> EtOAc -> H2O) N2->N3 N4 4. Flash Chromatography (Silica Gel, DCM:EtOAc) N3->N4 N5 5. Size Exclusion (Sephadex LH-20, MeOH) N4->N5 N6 6. RP-HPLC Purification (C18, MeCN/H2O + 0.1% TFA) N5->N6 N7 7. Pure Aerothionin (m/z 815, 1:4:6:4:1 cluster) N6->N7

Aerothionin isolation workflow highlighting polarity-driven fractionation.

Step-by-Step Methodology

Step 1: Biomass Quenching

  • Action: Flash-freeze Aplysina sponge tissue in liquid nitrogen immediately upon collection, followed by lyophilization.

  • Causality: Injury to the sponge triggers compartmentalized enzymes in spherulous cells that rapidly degrade high-molecular-weight bromotyrosines (like aerothionin) into lower-molecular-weight defensive compounds (like aeroplysinin-1). Immediate freezing halts this biotransformation .

  • Self-Validation Check: Extract a 1 mg micro-sample of the lyophilized tissue. If LC-MS analysis shows a dominant peak at m/z 339 (aeroplysinin-1) instead of m/z 815 (aerothionin), the quenching process failed and the batch should be discarded.

Step 2: Primary Extraction

  • Action: Macerate 50 g of lyophilized tissue in 200 mL of a 3:1 Methanol:Dichloromethane (MeOH:DCM) mixture .

  • Causality: MeOH (dielectric constant 33.0) deeply penetrates and disrupts the cellular matrix, while DCM (polarity index 3.1) acts as the primary solubilizing agent for the moderately polar aerothionin.

  • Self-Validation Check: The resulting crude extract should exhibit a deep yellow color, indicative of the presence of uranidine and bromotyrosine complexes.

Step 3: Solvent Partitioning

  • Action: Concentrate the crude extract under vacuum, suspend the residue in 100 mL of HPLC-grade H2O, and partition sequentially with Hexane (3 x 50 mL) and EtOAc (3 x 50 mL).

  • Causality: Hexane removes non-polar lipids that would foul downstream chromatography columns. EtOAc (polarity index 4.4) selectively pulls the spiroisoxazoline alkaloids from the aqueous layer.

  • Self-Validation Check: Spot the Hexane, EtOAc, and Aqueous layers on a normal-phase TLC plate. Aerothionin must appear exclusively in the EtOAc track (Rf ~0.4 in 9:1 DCM:MeOH), turning yellow upon exposure to iodine vapor.

Step 4: Chromatographic Isolation

  • Action: Apply the dried EtOAc fraction to a Silica Gel flash column (eluting with a stepwise gradient from 100% DCM to 100% EtOAc), followed by Sephadex LH-20 size-exclusion chromatography using 100% MeOH . Perform final purification on a semi-preparative C18 RP-HPLC column using a gradient of H2O and MeCN supplemented with 0.1% Trifluoroacetic acid (TFA) .

  • Causality: Silica gel separates by polarity, Sephadex LH-20 removes polymeric artifacts by size, and C18 RP-HPLC provides high-resolution separation of closely related structural analogs based on hydrophobicity.

  • Self-Validation Check: The final isolated HPLC peak must exhibit a characteristic UV absorbance maximum at 283 nm and a 1:4:6:4:1 isotopic cluster at m/z 814.8 [M+H]+ in positive-ion ESI-MS, confirming the presence of four bromine atoms.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a high yield of aeroplysinin-1 and very little aerothionin in my extracts? A1: This is a classic artifact of enzymatic degradation. In Aplysina sponges, injury or slow processing triggers an enzymatic biotransformation where high-molecular-weight bromotyrosines are rapidly degraded into lower-molecular-weight defensive compounds like aeroplysinin-1.

  • Causality & Fix: The degradation enzymes are compartmentalized in spherulous cells and are released upon tissue damage. To prevent this, tissues must be immediately freeze-dried (lyophilized) or flash-frozen in liquid nitrogen upon collection . Avoid prolonged exposure to ambient air or room-temperature aqueous buffers prior to extraction.

Q2: My LC-MS data shows an unexpected mass of +46 Da or +28 Da relative to my target bromotyrosines. What is happening? A2: You are observing extraction artifacts caused by reactive solvents.

  • Causality & Fix: Bromotyrosine alkaloids contain highly electrophilic spirocyclohexadienyl-isoxazoline rings. These moieties can undergo nucleophilic attack by primary alcohols. Using Ethanol (EtOH) or applying prolonged heat in Methanol (MeOH) leads to the formation of ethyl or methyl ethers, respectively . To fix this, strictly adhere to cold extraction protocols. If artifact formation persists, switch your primary extraction solvent to a 1:1 mixture of DCM and Acetonitrile (MeCN), which are non-nucleophilic.

Q3: Aerothionin and homoaerothionin are co-eluting on my C18 RP-HPLC column. How can I resolve them? A3: Aerothionin and homoaerothionin differ only by a single methylene group in their central alkyl chain, making their polarity nearly identical.

  • Causality & Fix: A standard steep linear gradient (e.g., 10-100% MeCN over 20 mins) will not resolve them. You must flatten the gradient curve specifically around their elution point. Implement an isocratic hold at 35% MeCN for 15 minutes. If standard C18 fails to provide baseline separation, switch to a chiral-phase column (e.g., Phenomenex Lux Amylose-2), which offers alternative selectivity for these closely related analogs.

Q4: Why is the addition of 0.1% TFA critical for the RP-HPLC mobile phase? A4: Aerothionin contains multiple heteroatoms and polar functional groups (oximes, amides, methoxy groups) that can interact with residual silanol groups on the silica support of the C18 column.

  • Causality & Fix: Without an ion-pairing agent or acidifier, these secondary interactions cause severe peak tailing and poor resolution. Adding 0.1% Trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0, protonating the silanol groups (neutralizing them) and ensuring aerothionin elutes as a sharp, symmetrical peak .

References

  • Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking Source: Marine Drugs (PMC) URL:[Link]

  • Relevant Spatial Scales of Chemical Variation in Aplysina aerophoba Source: Marine Drugs (PMC) URL:[Link]

  • Enantiodivergence in the Biosynthesis of Bromotyrosine Alkaloids from Sponges? Source: Journal of Natural Products (ACS Publications) URL:[Link]

  • Presence of Bromotyrosine Alkaloids in Marine Sponges Is Independent of Metabolomic and Microbiome Architectures Source: mSystems (ASM Journals) URL:[Link]

Optimization

troubleshooting low yield in aerothionin purification

Welcome to the . The isolation of aerothionin—a highly brominated, tyrosine-derived alkaloid found in marine sponges (e.g., Aplysina and Pseudoceratina species)—presents unique chromatographic and chemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the . The isolation of aerothionin—a highly brominated, tyrosine-derived alkaloid found in marine sponges (e.g., Aplysina and Pseudoceratina species)—presents unique chromatographic and chemical challenges. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the root chemical causality behind low yields, specifically focusing on base-catalyzed degradation, solubility limits, and structural co-elution.

Diagnostic Troubleshooting Logic

When aerothionin yields fall below the expected ~0.03% dry sponge weight, the failure typically occurs at one of three critical junctures: extraction pH, solvent polarity, or chromatographic resolution. Use the diagnostic logic tree below to isolate your bottleneck.

Aerothionin_Troubleshooting Start Issue: Low Aerothionin Yield Check_pH Diagnostic: Is extraction pH > 7? Start->Check_pH Base_Degradation Root Cause: Base-Catalyzed Hydrolysis of Spiroisoxazoline Check_pH->Base_Degradation Yes Check_Solvent Diagnostic: Using pure aqueous buffers? Check_pH->Check_Solvent No Optimize_pH Action: Maintain mildly acidic to neutral conditions Base_Degradation->Optimize_pH Solubility_Issue Root Cause: Lipophilic precipitation due to extensive bromination Check_Solvent->Solubility_Issue Yes Check_Chromatography Diagnostic: Co-elution on HPLC? Check_Solvent->Check_Chromatography No Optimize_Solvent Action: Switch to MeOH/DCM exhaustion Solubility_Issue->Optimize_Solvent Resolution_Issue Root Cause: Poor resolution from Homoaerothionin/Fistularins Check_Chromatography->Resolution_Issue Yes Optimize_HPLC Action: Apply Sephadex LH-20 prior to C18 RP-HPLC Resolution_Issue->Optimize_HPLC

Caption: Diagnostic logic tree for troubleshooting aerothionin purification bottlenecks.

Core Troubleshooting FAQs

Q1: Why does my aerothionin yield drop significantly when using alkaline extraction buffers to lyse the sponge matrix? Causality & Solution: Aerothionin contains a highly rigid and sensitive spiroisoxazoline ring architecture. Under basic conditions (e.g., treatment with aqueous methanolic potassium hydroxide), the compound undergoes rapid1, converting quantitatively into its corresponding oxime derivative[1]. To prevent structural degradation and loss of biological activity, you must maintain strictly neutral or mildly acidic conditions throughout the extraction process[1].

Q2: I am losing my compound during the aqueous-organic partitioning phase. Why is it precipitating? Causality & Solution: Despite possessing multiple hydroxyl and amide functionalities that typically enhance water solubility, aerothionin's extensive bromination makes it highly lipophilic. It demonstrates 1, precipitating at concentrations exceeding 36 mM[1]. Avoid pure aqueous buffers; instead, rely on organic solvents like dichloromethane (DCM), methanol (MeOH), or dimethyl sulfoxide (DMSO) for extraction[1].

Q3: My crude extract yields are extremely low, and the sponge tissue turns black upon exposure to air. What is happening? Causality & Solution: The blackening of sponge tissue (a hallmark of Aplysina aerophoba) is caused by the rapid oxidation and2 when exposed to oxygen[2]. While this does not directly destroy aerothionin, the resulting black polymer traps secondary metabolites in an insoluble matrix, drastically reducing extraction efficiency. Freeze-dry the sponge immediately upon collection to halt enzymatic oxidation.

Q4: My HPLC chromatogram shows a broad peak, and NMR indicates a mixture. How do I separate aerothionin from its analogues? Causality & Solution: Aerothionin frequently co-elutes with structurally related bromotyrosine alkaloids, such as homoaerothionin or fistularin derivatives, because they share the same 3[3]. These compounds exhibit identical UV maxima between 280−290 nm[3]. To resolve them, implement a two-dimensional approach: first, use Sephadex LH-20 to separate by size (removing larger fistularin derivatives)[4], followed by C18 reversed-phase semi-preparative HPLC using an optimized gradient (e.g., 50% CH3CN/H2O)[3][5].

Quantitative Data: Physicochemical & Yield Metrics

Use the table below to benchmark your extraction parameters against established physicochemical standards. Deviations from these metrics indicate a flaw in the purification logic.

ParameterCharacteristic / ValueMechanistic Implication for Purification
Aqueous Solubility Poor (Precipitates at >36 mM)Avoid pure aqueous buffers; utilize organic partitioning[1].
Organic Solubility High in MeOH, DCM, DMSOIdeal solvents for exhaustive maceration and extraction[1].
pH Stability Labile in base (pH > 7)Base-catalyzed hydrolysis destroys the spiroisoxazoline ring[1].
UV Absorbance Max 280−290 nmUse as a self-validating tracking metric during HPLC[3].
Expected Yield ~0.03% dry sponge weightRequires large-scale initial biomass (e.g., >500g) for mg-scale recovery[3].

Self-Validating Experimental Protocol

To ensure high-fidelity recovery, every step of the purification must validate the integrity of the target molecule. The following protocol integrates chemical causality with self-validating checkpoints.

Isolation_Protocol Sponge 1. Lyophilized Sponge Tissue (e.g., Aplysina sp.) Defat 2. Hexane Maceration (Removes non-polar lipids) Sponge->Defat Extract 3. DCM / MeOH Extraction (Target compound solubilization) Defat->Extract Partition 4. Solvent Partitioning (Aqueous vs. EtOAc) Extract->Partition Silica 5. Silica Gel Flash Chromatography (Hexane:Acetone gradient) Partition->Silica Sephadex 6. Sephadex LH-20 (Size exclusion of polymers) Silica->Sephadex HPLC 7. Semi-Prep C18 RP-HPLC (50% CH3CN/H2O) Sephadex->HPLC Pure 8. Pure Aerothionin (Verify via UV 280-290 nm) HPLC->Pure

Caption: Self-validating step-by-step workflow for the isolation of aerothionin from marine sponges.

Step 1: Biomass Preparation & Defatting
  • Mechanism: Marine sponges contain complex lipid matrices that interfere with downstream chromatography and trap polar alkaloids.

  • Action: Lyophilize (freeze-dry) the sponge tissue immediately upon collection to prevent enzymatic degradation. Macerate exhaustively with hexane to remove non-polar lipids[6].

  • Self-Validation: Analyze the hexane fraction via UV-Vis. It should show no absorbance at 280-290 nm, confirming that aerothionin is not being inadvertently discarded.

Step 2: Solvent-Guided Extraction
  • Mechanism: Due to extensive bromination, aerothionin is highly lipophilic and requires moderately polar organic solvents for efficient mass transfer from the sponge matrix.

  • Action: Extract the defatted biomass using 6[6]. Concentrate the extract under reduced pressure and partition against ethyl acetate (EtOAc) and water[7].

  • Self-Validation: Retain the EtOAc layer. Aerothionin will partition exclusively into the organic phase due to its poor aqueous solubility.

Step 3: Size-Exclusion Chromatography (Sephadex LH-20)
  • Mechanism: Sponge extracts contain high-molecular-weight polymers and pigments that foul HPLC columns and co-elute with target alkaloids.

  • Action: Load the concentrated EtOAc fraction onto a Sephadex LH-20 column. Elute with a4[4].

  • Self-Validation: Monitor fractions via UV-Vis. Pool only the fractions exhibiting characteristic UV maxima between 280−290 nm, which confirms the presence of the intact spiroisoxazoline chemotype[3].

Step 4: Semi-Preparative RP-HPLC
  • Mechanism: Aerothionin must be separated from structurally identical analogues (e.g., homoaerothionin) which share the same UV profile and basic scaffold.

  • Action: Inject the pooled fractions onto a C18 reversed-phase semi-preparative HPLC column. Elute using an isocratic or shallow gradient of 3 or 45:55 H2O/MeOH[3][5].

  • Self-Validation: Aerothionin and homoaerothionin will resolve into distinct peaks. Confirm final purity (>98%) via LC-MS, targeting the theoretical m/z for aerothionin: ~814.8 [M+H]+[3].

References

  • Buy Aerothionin | 28714-26-3 | >98% - Smolecule. smolecule.com. 1

  • Aerothionin, a Bromotyrosine Derivative with Antimycobacterial Activity from the Marine Sponge Aplysina gerardogreeni. tandfonline.com. 6

  • Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC. nih.gov. 3

  • Chemical variability within the marine sponge Aplysina fulva. windows.net. 5

  • Bioactive Brominated Metabolites from the Red Sea Sponge Suberea mollis | Journal of Natural Products. acs.org. 4

  • New Antimicrobial Bromotyrosine Analogues from the Sponge Pseudoceratina purpurea and Its Predator Tylodina corticalis - MDPI. mdpi.com. 7

  • Safety Data Sheet - Cayman Chemical. caymanchem.com. Link

  • Secondary metabolites from marine sponges, with focus on the chemical ecology and biochemical characterisation of the stress-induced biotransformation of Aplysina alkaloids - HHU. uni-duesseldorf.de. 2

Sources

Troubleshooting

improving aerothionin solubility for in vitro biological assays

Welcome to the Technical Support Center for Aerothionin Solubility. As a Senior Application Scientist, I understand that realizing the full therapeutic potential of promising natural compounds like aerothionin hinges on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Aerothionin Solubility.

As a Senior Application Scientist, I understand that realizing the full therapeutic potential of promising natural compounds like aerothionin hinges on overcoming practical experimental hurdles. [1]Aerothionin, a brominated tyrosine derivative from marine sponges, has shown compelling anti-tumor activities, but its hydrophobic nature presents a significant challenge for solubility in the aqueous environment of in vitro biological assays. [1][2] This guide is designed to provide you with a logical, in-depth framework for troubleshooting and optimizing the solubility of aerothionin for your experiments. We will move from fundamental concepts to advanced strategies, explaining the "why" behind each step to ensure your experimental design is robust and your results are reliable.

Part 1: Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered when working with aerothionin.

Q1: What is the best starting solvent to dissolve my powdered aerothionin?

A: Dimethyl sulfoxide (DMSO) is the recommended starting solvent. Aerothionin, like many other organotin (IV) derivatives and hydrophobic compounds, is readily soluble in common organic solvents. [3]Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted to create working solutions.

Q2: My aerothionin precipitates when I add it to my aqueous cell culture medium. What's happening?

A: This is a classic solubility problem. When your DMSO stock is added to the aqueous medium, the final DMSO concentration is too low to keep the hydrophobic aerothionin in solution. The compound "crashes out" as a precipitate. The key is to ensure the final concentration of your organic solvent is sufficient to maintain solubility without introducing cellular toxicity.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: This is highly cell-line dependent. A general "gold standard" is to keep the final DMSO concentration at or below 0.1% (v/v). [4]Many robust cell lines can tolerate up to 0.5%, but concentrations of 1% and higher can cause significant off-target effects and cytotoxicity. [5][6][7]It is critical to run a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line. [8] Q4: Are there alternatives to DMSO?

A: Yes. Ethanol and methanol can also be used and are sometimes less toxic to cells than DMSO. [9][10]However, aerothionin's solubility may be different in these solvents. Other advanced options, discussed in the troubleshooting guide below, include co-solvent systems and formulation vehicles like cyclodextrins or Pluronic® F-68. [11][12]

Part 2: Troubleshooting Guide: From Precipitation to Optimization

This section provides a deeper dive into solving common and complex solubility issues.

Issue 1: Compound Precipitation in Aqueous Media
  • The Cause (Causality): Aerothionin is a lipophilic molecule. In a high-concentration organic solvent like DMSO, the solvent molecules effectively surround the aerothionin, keeping it dissolved. When this solution is diluted into a primarily aqueous environment (like cell culture media), the water molecules cannot effectively solvate the aerothionin, causing it to aggregate and precipitate.

  • Solutions & Experimental Workflow:

    • Optimize Final Solvent Concentration: The first step is to determine the highest concentration of DMSO your cells can tolerate without affecting viability or the experimental endpoint. This establishes your working limit.

    • Prepare Intermediate Dilutions: Never dilute your high-concentration stock directly into the final large volume of media. This shock can cause immediate precipitation. Instead, perform serial dilutions in your culture medium. For example, dilute your 50 mM stock to 5 mM, then 500 µM, and finally to your desired working concentration.

    • Consider a Co-Solvent System: A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly soluble compounds. [13][14]By blending solvents, you can often achieve better solubilization than with a single solvent. A common approach is to use a mixture of DMSO and Polyethylene Glycol (PEG) or ethanol.

Workflow for Choosing a Solubilization Strategy

Caption: A decision-making workflow for selecting an appropriate solubilization strategy for aerothionin.

Issue 2: Low or Inconsistent Biological Activity
  • The Cause (Causality): Even if you don't see visible precipitation, micro-precipitates or aggregation can occur, reducing the effective concentration of soluble, active compound. Furthermore, the solvent itself can interfere with the biological target or cellular health. [15][16]

  • Solutions & Self-Validating Protocols:

    • pH and Stability: The stability of many compounds is pH-dependent. [17][18]While aerothionin's specific pH stability profile isn't widely published, it's a factor to consider. Ensure the pH of your final assay medium is stable and appropriate for your cells.

    • Advanced Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. [19][]They can encapsulate hydrophobic molecules like aerothionin, effectively creating a water-soluble "carrier" complex. [21][22]This not only improves solubility but can also protect the compound from degradation. [19] 3. Formulation with Surfactants: Non-ionic surfactants like Pluronic® F-68 can form micelles in aqueous solutions that encapsulate hydrophobic drugs, increasing their solubility and stability. [12][23][24]

Part 3: Protocols and Data

Data Tables

Table 1: Recommended Maximum Solvent Concentrations for In Vitro Assays

SolventGeneral Max. Concentration (v/v)Notes
DMSO 0.1% - 0.5%Cell line dependent. Always perform a toxicity curve. [5][6]
Ethanol 0.5% - 1.0%Often better tolerated than DMSO. [9][10]
Methanol 0.5% - 1.0%Similar toxicity profile to ethanol in many cell lines. [9][10]
Experimental Protocols

Protocol 1: Determining Maximum Tolerated DMSO Concentration

  • Cell Seeding: Plate your cells in a 96-well plate at the density you will use for your main experiment and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare serial dilutions of DMSO in your complete cell culture medium. A suggested range is 2%, 1%, 0.5%, 0.25%, 0.125%, and a medium-only control.

  • Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the same duration as your planned aerothionin experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

  • Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the medium-only control. The highest concentration that shows no significant decrease in viability is your maximum tolerated dose.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is based on the principle of forming an inclusion complex to enhance aqueous solubility. [19][]

  • Molar Ratio Calculation: Determine the desired molar ratio of Aerothionin to HP-β-CD. Start with a 1:1 ratio and optimize from there.

  • Prepare HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in your aqueous buffer or cell culture medium. Gentle warming (to ~40°C) and vortexing can aid dissolution.

  • Prepare Aerothionin Stock: Prepare a concentrated stock of aerothionin in a minimal amount of a suitable organic solvent (like ethanol or DMSO).

  • Complexation: Slowly add the aerothionin stock solution dropwise to the stirring HP-β-CD solution.

  • Equilibration: Allow the mixture to stir at room temperature for at least 1-2 hours, or overnight, to allow for the formation of the inclusion complex.

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter.

  • Validation: It is advisable to confirm the increase in solubility by analyzing the concentration of aerothionin in the filtered solution using a suitable analytical method like HPLC.

Mechanism Visualization

Caption: Mechanism of aerothionin solubilization via encapsulation within a cyclodextrin molecule.

References

  • Winder, N., et al. (2021). Anti-Tumor Activity vs. Normal Cell Toxicity: Therapeutic Potential of the Bromotyrosines Aerothionin and Homoaerothionin In Vitro. Marine Drugs, 19(11), 633. Available at: [Link]

  • Mourtas, S., et al. (2023). Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. Pharmaceutics, 15(9), 2291. Available at: [Link]

  • Kumar, R., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. Available at: [Link]

  • Verma, A., et al. (2024). Methods of Solubility Enhancement of Low Solubility Drugs: A Different Approach. Impact Factor, 10(6), 1-12. Available at: [Link]

  • Pawar, P., & Joshi, P. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences Review and Research, 24(1), 57-64. Available at: [Link]

  • Sharma, D., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(9), 1883. Available at: [Link]

  • Al-Bazzaz, F. A., et al. (2023). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. Pharmaceuticals, 16(8), 1124. Available at: [Link]

  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. Available at: [Link]

  • Huang, Y., et al. (2016). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PLoS ONE, 11(11), e0166347. Available at: [Link]

  • Yuliani, S. H., et al. (2018). The Influence of Pluronic F68 and F127 Nanocarrier on Physicochemical Properties, In vitro Release, and Antiproliferative Activity of Thymoquinone Drug. Pharmacognosy Magazine, 14(54), 217-223. Available at: [Link]

  • de Oliveira, R. J., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research, 38, e109. Available at: [Link]

  • Various Authors. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate. Available at: [Link]

  • Singh, S., et al. (2025). Pluronics® F68 and D-α-tocopheryl polyethylene glycol succinate 1000 tailored self-assembled mixed micelles to improve oral bioavailability of oleanolic acid: in vitro and in vivo characterization. Drug Delivery and Translational Research, 15(12), 4571-4584. Available at: [Link]

  • Al Khateb, K., et al. (2016). In situ gelling systems based on Pluronic F127/Pluronic F68 formulations for ocular drug delivery. CentAUR. Available at: [Link]

  • Mourtas, S., et al. (2023). Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. ResearchGate. Available at: [Link]

  • Kielsgaard, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 49(8), 567-570. Available at: [Link]

  • Trammell, R. L., et al. (1984). Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Information Service. Available at: [Link]

  • Jackson, K. (1993). The Solubility of Proteins in Organic Solvents. International Journal of Peptide and Protein Research, 41(5), 457-461. Available at: [Link]

  • Eurofins. (n.d.). Solubility for Common Extractable Compounds. Eurofins. Available at: [Link]

  • Holm, R., et al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 16(2), 856-864. Available at: [Link]

  • Popa, G., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]

  • Heidarian, S., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Molecular Liquids, 407, 125028. Available at: [Link]

  • Singh, S., et al. (2024). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences, 86(2). Available at: [Link]

  • Rigo, M., et al. (2024). CosolvKit: a Versatile Tool for Cosolvent MD Preparation and Analysis. Journal of Chemical Information and Modeling. Available at: [Link]

  • Various Authors. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. Available at: [Link]

  • Winder, N., et al. (2021). The impact of Aerothionin and Homoaerothionin on pheochromocytoma cell... ResearchGate. Available at: [Link]

  • Compound Interest. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Compound Interest. Available at: [Link]

  • Nguyen, T. H. L., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3855-3859. Available at: [Link]

  • Nguyen, T. H. L., et al. (2021). (PDF) Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. ResearchGate. Available at: [Link]

  • Avanti, C., et al. (2011). A new strategy to stabilize oxytocin in aqueous solutions. Pharmaceutical Research, 28(6), 1419-1427. Available at: [Link]

  • Koklesova, L., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(8), 2341. Available at: [Link]

  • Wayment, J. R., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. ResearchGate. Available at: [Link]

  • Siraj, S., et al. (2012). Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. Molecules, 17(5), 5021-5034. Available at: [Link]

  • Patel, J., et al. (2021). Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone: Two Fluid Nozzle vs. Three Fluid Nozzle. Pharmaceutics, 13(7), 1048. Available at: [Link]

  • Al-Kinani, A. A., et al. (2025). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. Pharmaceutics, 17(7), 889. Available at: [Link]

  • Wayment, J. R., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Aerothionin Co-elution in Liquid Chromatography

Welcome to the technical support guide for resolving co-elution issues involving aerothionin. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving co-elution issues involving aerothionin. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving baseline separation for aerothionin and its related impurities or matrix components. This guide provides a structured, causality-driven approach to troubleshooting, moving from foundational checks to advanced method development strategies.

Part 1: Understanding the Challenge: Aerothionin and Co-elution

Aerothionin is a brominated isoxazoline alkaloid derived from marine sponges, known for its interesting biological activities. Its analysis is often complicated by the complex matrices from which it is extracted.

What are the physicochemical properties of Aerothionin I should be aware of?

Understanding the properties of aerothionin is the first step in designing a robust separation method.

PropertyValue / DescriptionImplication for Chromatography
Molecular Formula C₂₄H₂₆Br₄N₄O₈[1]A relatively large and complex molecule.
Molecular Weight ~818.1 g/mol [1]Can influence diffusion rates.
Structure Symmetrical dimer with two spiro-isoxazoline rings and aromatic components.[1]The aromatic rings suggest that stationary phases offering π-π interactions could be a powerful tool for tuning selectivity.[2]
Predicted LogP 3.0[1]This value indicates that aerothionin is moderately hydrophobic, making it well-suited for reversed-phase chromatography.[3]
pKa Not readily available in public databases.The presence of amide and hydroxyl groups suggests potential for protonation/deprotonation.[4] Mobile phase pH could be a critical parameter to investigate for altering selectivity.[5]

Why am I seeing co-elution?

Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks.[6] This can happen for several reasons:

  • Insufficient Selectivity (α): The primary cause of co-elution. Selectivity is the measure of separation between two peaks and is influenced most by the mobile phase composition and stationary phase chemistry.[7][8] If the column and mobile phase interact with aerothionin and an impurity in a chemically similar way, they will not be resolved.

  • Low Column Efficiency (N): A column with low efficiency (broad peaks) can cause closely eluting peaks to merge. Efficiency is affected by particle size, column length, and flow rate.[7]

  • Inadequate Retention (k): If peaks elute too early (low retention factor, k), they have less time to interact with the stationary phase, leading to poor separation.[6]

Part 2: Systematic Troubleshooting Guide

This section is structured as a series of questions you might ask during the troubleshooting process. We will follow the "Resolution Equation" (Rₛ = f(α, N, k)) by first optimizing for retention (k), then making major adjustments to selectivity (α), and finally fine-tuning with efficiency (N).[7]

Tier 1: Foundational Checks & Retention Optimization
Q1: My aerothionin peak is showing a shoulder or is merged with another peak near the solvent front. What's my first step?

This often indicates insufficient retention (a low retention factor, k). When peaks elute too quickly, they don't spend enough time interacting with the stationary phase to be separated.[6]

Protocol 1: Adjusting Mobile Phase Strength to Increase Retention

The goal is to adjust the retention factor (k) to be between 2 and 10 for optimal resolution.

  • Identify Your Organic Modifier: You are likely using a reversed-phase method with Acetonitrile (ACN) or Methanol (MeOH) mixed with water.

  • Systematically Decrease Organic Content: Reduce the percentage of your organic modifier in the mobile phase in small increments (e.g., 2-5%). For example, if your mobile phase is 70% ACN / 30% Water, try 65% ACN / 35% Water.

  • Analyze the Result: A lower organic percentage will increase the retention time of hydrophobic compounds like aerothionin.[7] Observe if the increased retention leads to better separation from the co-eluting peak.

  • Isocratic vs. Gradient:

    • For Isocratic Methods: This direct adjustment is often sufficient.

    • For Gradient Methods: You can either lower the initial organic percentage or decrease the slope of the gradient (make it longer and flatter). This gives more time for separation to occur.[5][8]

Tier 2: Advanced Selectivity Tuning

If adjusting retention isn't enough, the next and most powerful step is to alter the selectivity (α) of your system.[7][9] This involves changing the chemical interactions between your analytes and the stationary/mobile phases.

Q2: I've increased retention, but the peaks are still fused. How can I change the chemical interactions to force them apart?

Here, we will manipulate the "chemistry" of the separation. The most common and effective approaches are changing the organic modifier, adjusting the mobile phase pH, or trying a different stationary phase.

Workflow: A Systematic Approach to Tuning Selectivity

G Start Co-elution Persists After Retention Adjustment ChangeSolvent Change Organic Modifier (e.g., ACN to MeOH) Start->ChangeSolvent Different dipole/H-bond interactions AdjustpH Systematically Adjust pH (e.g., pH 3.0 to 7.0) ChangeSolvent->AdjustpH Still co-eluting Resolved Problem Resolved ChangeSolvent->Resolved Selectivity changed ChangeColumn Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) AdjustpH->ChangeColumn Still co-eluting AdjustpH->Resolved Selectivity changed ChangeColumn->Resolved Selectivity changed

Sources

Troubleshooting

Aerothionin Technical Support Center: Stability, Storage, and Handling Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in marine natural products and drug development, I have designed this guide to address the critical physicochemical bottlenecks asso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in marine natural products and drug development, I have designed this guide to address the critical physicochemical bottlenecks associated with aerothionin handling.

Aerothionin ( C24​H26​Br4​N4​O8​ ) is a heavily brominated spiro-cyclohexadienylisoxazole alkaloid derived from marine sponges such as Aplysina aerophoba. While it exhibits potent antimicrobial and cytotoxic properties, its highly strained structural framework makes it notoriously sensitive to environmental conditions. This guide provides field-proven, self-validating methodologies to ensure the integrity of your aerothionin samples from extraction to assay.

Section 1: FAQs on Storage and Physicochemical Stability

Q1: What are the optimal storage temperatures to prevent aerothionin degradation? A1: Thermal energy accelerates the degradation of the delicate spiroisoxazoline core. For short-term storage (days to weeks), aerothionin must be kept dry, in the dark, and strictly at 0 to 4 °C[1]. For long-term preservation (months to years), it must be stored at -20 °C[1]. Causality: The compound contains multiple bulky bromine atoms and a strained spiro-ring system that is highly susceptible to oxidative degradation when exposed to ambient heat and light over prolonged periods.

Q2: Why does my aerothionin stock solution lose biological activity in certain assay buffers? A2: This is almost always a pH-driven degradation issue. Aerothionin exhibits reasonable stability under neutral and mildly acidic conditions, but it is highly labile under basic conditions[1]. If your assay buffer is basic (pH > 8.0), the spiroisoxazoline ring system undergoes rapid, base-catalyzed hydrolysis, converting quantitatively to an inactive oxime derivative[1]. Always verify that your final assay buffers are titrated to a neutral or mildly acidic pH prior to introducing the compound.

Q3: I am trying to determine Michaelis-Menten kinetics, but my enzymatic assay data is erratic at high substrate concentrations. What is happening? A3: You are likely exceeding the compound's solubility limit, leading to micro-precipitation. Aerothionin has poor aqueous solubility. Precipitation consistently occurs at concentrations exceeding 36 mM, even in aqueous methanolic solutions specifically designed for enzymatic assays[1]. Causality: This physical limitation prevents accurate kinetic determinations at high substrate concentrations[1]. Restrict your working stock concentrations to well below this 36 mM threshold to maintain a homogenous solution.

Section 2: Troubleshooting Guide: Extraction and Handling

Q4: We are extracting aerothionin from Aplysina cavernicola, but our LC-MS shows high levels of degradation products. How do we fix this? A4: Degradation is likely occurring during the maceration step due to improper solvent selection or prolonged exposure to endogenous sponge enzymes. To preserve the alkaloid, extract the lyophilized sponge powder using LC-grade methanol (MeOH) and limit room-temperature maceration to exactly 30 minutes[2]. Avoid any alkaline extraction conditions (e.g., methanolic potassium hydroxide), which will artificially force the spiroisoxazoline ring open[1].

Section 3: Quantitative Stability Data

Summarized below are the critical physicochemical thresholds for aerothionin to ensure experimental reproducibility.

ParameterOptimal ConditionCritical LimitConsequence of Exceeding Limit
Short-Term Storage 0 to 4 °C> 4 °C (Prolonged)Thermal degradation of the spiroisoxazoline ring.
Long-Term Storage -20 °CFluctuating TempsOxidative degradation and loss of bioactivity.
Buffer pH 6.5 to 7.4pH > 8.0Base-catalyzed hydrolysis to an oxime derivative.
Max Concentration ≤ 10 mM> 36 mMSpontaneous precipitation in aqueous/methanolic systems.
Section 4: Self-Validating Experimental Protocols

To guarantee trustworthiness in your data, every protocol must act as a self-validating system. Do not proceed to biological assays without passing the built-in Quality Control (QC) checks.

Protocol 1: Preparation and Validation of Aerothionin Working Solutions

Objective: Create biologically active stock solutions while preventing base-catalyzed ring opening and precipitation.

  • Step 1: Equilibration. Remove the -20 °C aerothionin vial and place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Prevents atmospheric moisture condensation, which can introduce localized pH shifts and initiate hydrolysis.

  • Step 2: Primary Stock Formulation. Dissolve the lyophilized powder in 100% LC-grade methanol or DMSO to a maximum concentration of 10 mM.

    • Causality: Aerothionin precipitates at >36 mM[1]. Capping the stock at 10 mM ensures complete, stable solvation.

  • Step 3: Assay Dilution. Dilute the primary stock into the final assay buffer immediately before use. Ensure the buffer is pre-titrated to pH 6.5–7.4.

  • Self-Validation System (QC Check): Before running biological assays, inject a 1 µL aliquot of the final buffer solution into an LC-MS system (e.g., using a reverse-phase analytical column at 30 °C[3]).

    • Pass Criteria: Detection of the intact monoisotopic parent ion at m/z 814.8571 [C24​H26​Br4​N4​O8​+H]+ and the characteristic spiroisoxazoline fragment at m/z 294.8786[2].

    • Fail Criteria: Appearance of altered mass peaks indicating conversion to the oxime derivative, confirming base-catalyzed degradation[1]. Discard the solution if this occurs.

Protocol 2: Extraction of Aerothionin from Aplysina Sponges

Objective: Isolate aerothionin from the sponge matrix without inducing enzymatic or chemical degradation.

  • Step 1: Matrix Preparation. Lyophilize the sponge tissue immediately upon collection to remove water, halting aqueous hydrolysis. Grind into a fine powder.

  • Step 2: Maceration. Mix 1 g of sponge powder with 10 mL of LC-grade Methanol. Sonicate for exactly 5 minutes, followed by a 30-minute maceration at room temperature[2].

    • Causality: Prolonged maceration at elevated temperatures increases the risk of oxidative degradation and artifact formation.

  • Step 3: Solid Phase Extraction (SPE). Filter the mixture under vacuum. Adsorb the crude extract onto C18 powder and process through Strata C18-E SPE cartridges to remove residual sea salts[2].

  • Self-Validation System (QC Check): Perform a comparative LC-UV run (at 254 nm) of the extract against a verified aerothionin standard. If the primary peak shifts or splits into multiple brominated derivatives (e.g., aeroplysinin-1), your extraction conditions were too harsh, indicating the spiroisoxazoline ring has ruptured.

Section 5: Workflow Visualization

AerothioninStability A Aerothionin (Solid/Extract) B Storage Duration? A->B C Short-Term (< 4 Weeks) B->C D Long-Term (> 1 Month) B->D E Store at 0-4 °C (Dark, Dry) C->E F Store at -20 °C (Dark, Dry) D->F G Aqueous Solution Preparation E->G F->G H pH Environment? G->H I Basic (pH > 8) H->I J Neutral / Mild Acidic H->J K Base-Catalyzed Hydrolysis (Oxime Derivative) I->K L Stable Solution (Keep < 36 mM) J->L

Decision matrix for aerothionin storage and pH-dependent stability optimization.

Section 6: References
  • Buy Aerothionin | 28714-26-3 | >98% - Smolecule. Smolecule.com. Available at:

  • Diving into the Molecular Diversity of Aplysina cavernicola's Exometabolites: Contribution of Bromo-Spiroisoxazoline Alkaloids. ACS Omega. Available at:

  • Exploring the Links between Natural Products and Bacterial Assemblages in the Sponge Aplysina aerophoba. Applied and Environmental Microbiology. Available at:

Sources

Optimization

Aerothionin LC-MS/MS Support Center: Overcoming Marine Matrix Effects

Welcome to the Technical Support Center for the mass spectrometric analysis of aerothionin. Aerothionin is a bioactive tetrabrominated spiroisoxazoline alkaloid (C24H26Br4N4O8) isolated from marine sponges such as Aplysi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the mass spectrometric analysis of aerothionin. Aerothionin is a bioactive tetrabrominated spiroisoxazoline alkaloid (C24H26Br4N4O8) isolated from marine sponges such as Aplysina and Ianthella species[1],[2]. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity for its detection[3], the complex marine sponge matrix—rich in alkali salts, sterols, and pigments—frequently induces severe matrix effects[4].

This guide provides field-proven, self-validating protocols to diagnose, troubleshoot, and eliminate these analytical bottlenecks.

Diagnostic Workflow: Identifying & Resolving Matrix Effects

G A Crude Sponge Extract (High Salt & Lipids) B Liquid-Liquid Partitioning (Hexane Defatting) A->B Removes non-polar interferences C C18 SPE Clean-up (Desalting) B->C Removes salts & polar matrix D UHPLC Separation (C18 Column) C->D Purified Extract E ESI-MS/MS Analysis (m/z 814.85) D->E Resolves co-eluting compounds

Workflow for reducing marine matrix effects in aerothionin LC-MS/MS analysis.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my aerothionin signal severely suppressed in ESI+ mode, and why am I seeing unexpected mass shifts? Causality: Marine sponges contain exceptionally high concentrations of alkali metals (Na+, K+). During Electrospray Ionization (ESI), these non-volatile salts compete with aerothionin for available charge at the droplet surface during the desolvation phase[4]. This charge competition suppresses the protonated molecular ion ([M+H]+ at m/z 814.85) and forces the formation of multiple, unpredictable sodium/potassium adducts (e.g., [M+Na]+ at m/z 836.83), splitting the signal and drastically reducing the limit of detection[5]. Solution: Implement a Solid-Phase Extraction (SPE) desalting step. A C18 SPE cartridge effectively retains the semi-polar aerothionin while allowing highly polar salts to be washed away with aqueous solvents[4]. Self-Validation Check: Monitor the m/z 814.85 to m/z 836.83 ratio. A successful desalting step will shift the dominant ion back to the protonated [M+H]+ species, validating the removal of sodium.

Q2: My UHPLC retention times are drifting, and the peak shape for aerothionin is broadening over multiple injections. How do I fix this? Causality: Sponges are rich in lipophilic co-extractives such as sterols and long-chain fatty acids. When crude methanolic or dichloromethane extracts are injected directly[2], these highly non-polar compounds irreversibly bind to the UHPLC C18 stationary phase. This "column fouling" alters the stationary phase chemistry, reducing theoretical plates and causing retention time (RT) drift. Solution: Perform liquid-liquid partitioning (defatting) with n-hexane prior to SPE. Aerothionin will partition into the methanolic/aqueous layer, while the interfering lipids are removed in the hexane layer[2]. Self-Validation Check: Observe the column backpressure and the UV baseline at 254 nm. Stable backpressure across 50+ injections and a flat baseline in the highly organic phase of the gradient confirm that lipid fouling has been eliminated.

MatrixEffects Root Marine Sponge Matrix Salt High Salinity (Na+, K+) Root->Salt Lipids Lipophilic Co-extractives (Sterols, Fatty Acids) Root->Lipids Mech1 Charge Competition in ESI Droplet Surface Salt->Mech1 Mech2 Stationary Phase Fouling (Column Overload) Lipids->Mech2 Effect1 Ion Suppression & Adduct Formation Mech1->Effect1 Effect2 Retention Time Shifts & Peak Broadening Mech2->Effect2 Sol1 C18 SPE Desalting Effect1->Sol1 Mitigated by Sol2 Hexane Defatting Effect2->Sol2 Mitigated by

Logical causality of matrix effects in marine sponge extracts and targeted mitigation strategies.

Quantitative Data: Impact of Clean-up on Aerothionin Analysis

The following table summarizes the quantitative improvements in matrix effect (ME%) and absolute recovery when utilizing the recommended sample preparation workflows. (Note: ME% < 100% indicates suppression; ME% = 100% indicates no matrix effect).

Sample Preparation StageMatrix Effect (ME%)Aerothionin Recovery (%)Primary Issue Resolved
Crude Methanol Extract 28% (Severe Suppression)N/ANone
Hexane Defatted Extract 45% (Moderate Suppression)> 95%Column Fouling / RT Drift
Hexane Defatted + C18 SPE 92% (Negligible Effect)88%Salt-induced Ion Suppression

Step-by-Step Methodologies

Protocol A: Biphasic Extraction & Defatting
  • Lyophilization: Freeze-dry the marine sponge tissue to complete dryness to prevent aqueous dilution of extraction solvents[1].

  • Maceration: Homogenize 100 mg of lyophilized tissue with 4 mL of a 1:1 (v/v) Dichloromethane (DCM):Methanol (MeOH) mixture[1]. Sonicate for 30 minutes in an ice bath to prevent thermal degradation.

  • Centrifugation: Centrifuge at 16,000 × g for 15 minutes and collect the supernatant[1].

  • Defatting: Dry the supernatant under a gentle stream of nitrogen. Resuspend the residue in 2 mL of 90% aqueous MeOH. Add 2 mL of n-hexane, vortex vigorously for 1 minute, and allow the phases to separate.

  • Collection: Discard the upper hexane layer (contains lipids). Retain the lower aqueous MeOH layer (contains aerothionin).

Protocol B: C18 Solid-Phase Extraction (SPE) Desalting
  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of pure MeOH followed by 5 mL of HPLC-grade H2O[4].

  • Loading: Dilute the defatted aqueous MeOH extract with H2O to reduce the MeOH concentration below 10%. Load the sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Desalting): Wash the cartridge with 10 mL of 5% MeOH in H2O. Causality Note: This critical step elutes the highly polar salts (Na+, K+) while aerothionin remains strongly partitioned into the C18 stationary phase.

  • Elution: Elute aerothionin using 5 mL of 100% MeOH[2].

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in 1 mL of initial UHPLC mobile phase (e.g., 10% MeOH)[2].

Protocol C: UHPLC-MS/MS Acquisition Parameters
  • Chromatography: Inject 5-10 µL onto a C18 UHPLC column (e.g., 2.1 × 150 mm, 1.7 µm)[1].

  • Gradient: Run a gradient from 10% MeOH (with 0.1% formic acid) to 100% MeOH over 8 minutes at a flow rate of 0.3 mL/min[2].

  • Detection: Operate the mass spectrometer in ESI+ mode. Monitor the characteristic 1:4:6:4:1 tetrabrominated isotopic cluster centered at m/z 814.85 [M+H]+[5]. Use targeted MS/MS to monitor the diagnostic fragment ion at m/z 294.88 (corresponding to the spiroisoxazoline rearrangement product) for precise quantification[3].

References

  • Presence of Bromotyrosine Alkaloids in Marine Sponges Is Independent of Metabolomic and Microbiome Architectures. ASM Journals (mSystems).1

  • Mass Spectrometry for In-Depth Study and Discovery of Marine Bioactive Metabolites. IntechOpen.4

  • Using UHPLC–MS profiling for the discovery of new sponge-derived metabolites and anthelmintic screening of the NatureBank bromotyrosine library. Beilstein Journals.2

  • Buy Aerothionin | 28714-26-3 | >98%. Smolecule.3

  • Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. PMC (NIH).5

Sources

Troubleshooting

Technical Support Center: Overcoming Crystallization Challenges of Brominated Tyrosine Derivatives

Welcome to the technical support center dedicated to addressing the unique crystallization challenges presented by brominated tyrosine derivatives. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the unique crystallization challenges presented by brominated tyrosine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality crystalline material of these compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Understanding the Challenge: The Crystallization of Brominated Tyrosine Derivatives

Brominated tyrosine derivatives are a class of compounds with significant interest in pharmaceutical research. However, their structural characteristics often present considerable hurdles in the crystallization process. The introduction of one or more bulky, electronegative bromine atoms onto the tyrosine aromatic ring can significantly alter the molecule's electronic and steric properties. This can lead to difficulties in achieving the ordered molecular packing required for crystal lattice formation.

Key factors contributing to crystallization challenges include:

  • Altered Intermolecular Interactions: The bromine atoms can influence hydrogen bonding patterns and π-π stacking interactions, which are crucial for the assembly of molecules into a crystalline state.[1][2]

  • Solubility Profile: Bromination can modify the solubility of the tyrosine derivative, making the selection of an appropriate solvent system for crystallization a non-trivial task.[3][4][5]

  • Increased Propensity for Amorphous Precipitation or Oiling Out: The altered molecular properties can favor the formation of disordered amorphous solids or liquid oils instead of well-defined crystals, especially at high supersaturation.[6][7][8][9]

  • Polymorphism: Like many pharmaceutical compounds, brominated tyrosine derivatives may exhibit polymorphism, the ability to exist in multiple crystalline forms.[1][3][10][11][12] Each polymorph can have different physical properties, including solubility and stability, making the consistent production of a specific form challenging.[10][11]

This guide will provide systematic approaches to troubleshoot and overcome these common issues.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your crystallization experiments.

Q1: My brominated tyrosine derivative is "oiling out" instead of crystallizing. What are the causes and how can I resolve this?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often a kinetic phenomenon that happens when the supersaturation level is too high, or the temperature is above the compound's melting point in the specific solvent environment.[6][7][8][9]

Underlying Causes:
  • High Supersaturation: Rapidly cooling a saturated solution or quickly adding an anti-solvent can create a level of supersaturation that is too high for orderly crystal nucleation and growth, leading to liquid-liquid phase separation.[6][8]

  • Low Melting Point: The presence of impurities or the intrinsic properties of the derivative might result in a low melting point, which is further depressed by the solvent.[7]

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound in a supersaturated state that favors oiling out.

Troubleshooting Protocol: A Step-by-Step Approach
  • Reduce Supersaturation Rate:

    • Slower Anti-solvent Addition: If using an anti-solvent method, add the anti-solvent much more slowly and with vigorous stirring to avoid localized high supersaturation.

  • Solvent System Optimization:

    • Increase Solvent Volume: Add more of the primary solvent to the oiled-out mixture, gently heat until the oil redissolves, and then attempt to recrystallize with a slower cooling profile.[7]

    • Solvent Screening: Conduct a systematic solvent screening to find a solvent system where the derivative has moderate solubility at elevated temperatures and low solubility at room temperature. A table of common crystallization solvents and their properties is provided below.

  • Seeding:

    • If you have a small amount of crystalline material (a "seed crystal"), introduce it into a slightly supersaturated solution.[6][14] Seeding provides a template for crystal growth to occur at a lower level of supersaturation, bypassing the kinetic barrier for nucleation and helping to avoid oiling out.[14][15][16]

Workflow for Overcoming Oiling Out

G start Oiling Out Observed step1 Reduce Supersaturation Rate (Slower Cooling / Anti-solvent Addition) start->step1 step2 Re-dissolve in More Solvent & Recrystallize Slowly step1->step2 Failure end_success Crystals Formed step1->end_success Success step3 Conduct Systematic Solvent Screening step2->step3 Failure step2->end_success Success step4 Attempt Seeding with a Known Crystal step3->step4 Failure step3->end_success Success step4->end_success Success end_fail Persistent Oiling Out step4->end_fail Failure

Caption: Decision tree for troubleshooting oiling out.

Q2: I am consistently getting an amorphous precipitate instead of crystals. How can I promote the formation of an ordered crystalline solid?

A2: Amorphous precipitation is a common issue, particularly with complex organic molecules. It indicates that the molecules are falling out of solution in a disordered state rather than organizing into a crystal lattice. This often happens under conditions of very high supersaturation.[17]

Underlying Causes:
  • Excessive Supersaturation: Similar to oiling out, a very rapid increase in solute concentration can lead to amorphous precipitation.

  • Presence of Impurities: Impurities can interfere with the crystal packing process, leading to disordered solids.

  • Solvent Effects: The chosen solvent may not be conducive to the specific intermolecular interactions required for crystallization.[2]

Troubleshooting Protocol: Promoting Crystalline Growth
  • Optimize Protein Concentration and Precipitant:

    • If your brominated tyrosine derivative is part of a larger biomolecule complex, systematically vary the concentration of both the biomolecule and the precipitant.[18] Lowering the concentration can sometimes lead to fewer nucleation events and the growth of larger, more well-ordered crystals.[18]

  • Vapor Diffusion Techniques:

    • The hanging drop or sitting drop vapor diffusion methods are excellent for screening a wide range of conditions with small amounts of material.[19][20][21][22] These methods allow for a slow and controlled increase in supersaturation as water vapor equilibrates between the drop and a reservoir solution.[19][20]

    Hanging Drop Vapor Diffusion Protocol:

    • Prepare a reservoir solution containing a precipitant (e.g., a specific concentration of salt or PEG).

    • On a siliconized glass cover slip, mix a small volume (e.g., 1-2 µL) of your purified brominated tyrosine derivative solution with an equal volume of the reservoir solution.[19]

    • Invert the cover slip and place it over the reservoir, sealing it with grease to create an airtight environment.[19]

    • Water will slowly diffuse from the drop to the more concentrated reservoir, gradually increasing the concentration of your compound and the precipitant in the drop, which can lead to crystallization.

  • Temperature Gradient Crystallization:

Systematic Solvent Screening Workflow

G start Start: Amorphous Precipitate solubility_test Step 1: Solubility Test (Test solubility in a range of solvents) start->solubility_test good_solvents Identify 'Good' Solvents (High solubility) solubility_test->good_solvents poor_solvents Identify 'Poor' Solvents (Low solubility) solubility_test->poor_solvents slow_evaporation Method A: Slow Evaporation (Use a moderately volatile 'good' solvent) good_solvents->slow_evaporation vapor_diffusion Method B: Vapor Diffusion (Dissolve in 'good' solvent, diffuse in 'poor' anti-solvent) good_solvents->vapor_diffusion layering Method C: Liquid-Liquid Diffusion (Layer 'poor' anti-solvent over 'good' solvent solution) good_solvents->layering poor_solvents->vapor_diffusion poor_solvents->layering crystals Crystals Obtained slow_evaporation->crystals no_crystals No Crystals slow_evaporation->no_crystals vapor_diffusion->crystals vapor_diffusion->no_crystals layering->crystals layering->no_crystals

Sources

Reference Data & Comparative Studies

Validation

Aerothionin vs. Homoaerothionin: A Comprehensive Biological Activity Comparison Guide

Marine sponges of the genus Aplysina are prolific producers of unique bromotyrosine derivatives, which serve as chemical defense mechanisms in nature and present highly valuable scaffolds for drug discovery. Two of the m...

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Author: BenchChem Technical Support Team. Date: April 2026

Marine sponges of the genus Aplysina are prolific producers of unique bromotyrosine derivatives, which serve as chemical defense mechanisms in nature and present highly valuable scaffolds for drug discovery. Two of the most structurally intriguing and biologically active metabolites in this class are aerothionin and homoaerothionin .

As a Senior Application Scientist, I have structured this guide to objectively compare their pharmacological profiles, structural nuances, and the rigorous experimental frameworks used to evaluate them. This guide is designed for researchers and drug development professionals seeking to leverage marine natural products for oncology and infectious disease applications.

Structural Divergence and Chemical Biology

Both aerothionin and homoaerothionin are tetrabromo spirocyclohexadienylisoxazoles. The fundamental structural difference between the two lies exclusively in their central diamine linker:

  • Aerothionin utilizes a 1,4-diaminobutane (putrescine-derived) linker .

  • Homoaerothionin utilizes a 1,5-diaminopentane (cadaverine-derived) linker [1][1].

This single methylene insertion in homoaerothionin increases its lipophilicity. In biological systems, this subtle shift directly impacts membrane partitioning, intracellular accumulation, and receptor binding kinetics, leading to observable differences in downstream efficacy.

Comparative Biological Activity Profiles

Anti-Tumor Efficacy

Both compounds show significant promise against neural crest-derived tumors, specifically pheochromocytomas. In in vitro models using MPC and MTT cell lines, aerothionin significantly reduces cell viability starting at 25 µM under both normoxic and hypoxic conditions [2][2]. Homoaerothionin exhibits a distinct vulnerability to hypoxia; while effective under normoxia, it requires a higher concentration (50 µM) to achieve comparable viability reduction under hypoxic conditions[2]. Both compounds successfully inhibit 3D spheroid growth at 10 µM[2].

Antimicrobial Potency

Aerothionin is a potent antimycobacterial agent. It successfully inactivates multidrug-resistant clinical isolates of Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MIC) ranging from 6.5 to 25 µg/mL [3][3]. Homoaerothionin lacks this potent, broad-spectrum antimycobacterial profile, making aerothionin the superior candidate for infectious disease drug development.

Normal Tissue Toxicity (The Therapeutic Window)

A critical metric for any drug candidate is its therapeutic index. Both aerothionin and homoaerothionin demonstrate cytotoxicity toward normal endothelial cells (e.g., MS1 and HUVECs) at higher concentrations (25–50 µM) [4][4]. Curiously, they both stimulate the viability of normal fibroblasts (3T3 cells), with homoaerothionin showing stimulatory effects up to 50 µM[2]. This indicates a narrow therapeutic window that requires precise dosing or targeted delivery systems to avoid vascular toxicity.

Quantitative Data Summary

Pharmacological PropertyAerothioninHomoaerothionin
Chemical Linker 1,4-diaminobutane (Putrescine-derived)1,5-diaminopentane (Cadaverine-derived)
Anti-Tumor (MPC Cells, Normoxia) Significant viability reduction at ≥ 25 µMSignificant viability reduction at ≥ 25 µM
Anti-Tumor (MPC Cells, Hypoxia) Effective viability reduction at 25 µMRequires higher concentration (≥ 50 µM)
3D Spheroid Growth Inhibition Complete inhibition at 10 µMComplete inhibition at 10 µM
Antimycobacterial Activity High (MIC 6.5 - 25 µg/mL vs M. tuberculosis)Weak / Not clinically significant
Endothelial Toxicity (HUVEC/MS1) Cytotoxic at 25–50 µMCytotoxic at 25–50 µM
Fibroblast Response (3T3) Stimulates viability up to 25 µMStimulates viability up to 50 µM

Experimental Methodologies

To ensure scientific integrity, the following protocols detail the self-validating systems used to generate the comparative data above.

Protocol A: 3D Spheroid Growth Assay for Anti-Tumor Efficacy

Causality & Self-Validation: Standard 2D monolayers fail to replicate the hypoxic core and extracellular matrix barriers of solid tumors. By using 3D spheroids, we validate the compound's ability to penetrate tissue and function under hypoxia gradients. The system is self-validating by including a DMSO vehicle control (0.1%) to establish baseline uninhibited growth, utilizing volumetric tracking over time to confirm dose-dependent growth arrest.

  • Cell Seeding: Seed MPC or MTT pheochromocytoma cells at 1×104 cells/well in 96-well ultra-low attachment (ULA) plates.

  • Spheroid Formation: Centrifuge plates at 1000 x g for 10 minutes to force cell aggregation. Incubate at 37°C, 5% CO 2​ for 48 hours to allow compact spheroid formation.

  • Treatment: Carefully replace 50% of the media with media containing 10 µM of either aerothionin or homoaerothionin. Maintain a 0.1% DMSO vehicle control well.

  • Volumetric Analysis: Image spheroids every 48 hours using an inverted phase-contrast microscope. Calculate volume using the formula V=21​×length×width2 .

  • Validation Check: A successful assay requires the DMSO control spheroids to exhibit exponential volumetric growth over 7 days. If control spheroids arrest, the plate is discarded.

Protocol B: Modified Microplate Alamar Blue Assay (MABA)

Causality & Self-Validation: Traditional agar dilution for M. tuberculosis takes weeks. MABA uses resazurin, an oxidation-reduction indicator. Viable, respiring bacteria metabolize blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. This provides a direct, biochemical validation of bacterial viability. The inclusion of drug-free controls (pink) and cell-free controls (blue) ensures the assay's dynamic range is self-calibrating.

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv (or clinical isolates) to logarithmic phase and adjust to a McFarland standard of 1.0. Dilute 1:20 in Middlebrook 7H9 broth.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of aerothionin (e.g., 100 µg/mL down to 1.5 µg/mL).

  • Inoculation: Add 100 µL of the bacterial suspension to each well. Incubate at 37°C for 5 days.

  • Indicator Addition: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to all wells. Incubate for an additional 24 hours.

  • Readout & Validation: Observe the color change. The MIC is defined as the lowest concentration preventing the blue-to-pink color shift. Validate the plate by ensuring the positive growth control is distinctly pink and the sterile control remains blue.

Mechanistic Pathway Visualization

The following diagram maps the divergent biological activities of aerothionin and homoaerothionin based on their structural differences.

G Sponge Marine Sponges (Aplysina sp.) Aero Aerothionin (1,4-diaminobutane linker) Sponge->Aero Homo Homoaerothionin (1,5-diaminopentane linker) Sponge->Homo Tumor Anti-Tumor Activity (Pheochromocytoma) Aero->Tumor High Efficacy Microbe Antimycobacterial Activity (M. tuberculosis) Aero->Microbe MIC 6.5-25 µg/mL Tox Normal Tissue Toxicity (Endothelial vs Fibroblast) Aero->Tox Narrow Window Homo->Tumor Moderate Efficacy Homo->Microbe Weak/Inactive Homo->Tox Narrow Window

Comparative biological activity pathways of aerothionin and homoaerothionin from marine sponges.

References

  • Anti-Tumor Activity vs.
  • Aerothionin, a Bromotyrosine Derivative with Antimycobacterial Activity from the Marine Sponge Aplysina gerardogreeni (Demospongia)
  • Source: Journal of Natural Products (nih.gov)
  • Total Syntheses of (±)-Aerothionin, (±)-Homoaerothionin, and (±)
  • Source: ResearchGate (researchgate.net)

Sources

Comparative

A Comparative Guide to the Antibacterial Efficacy of Aerothionin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

For Researchers, Scientists, and Drug Development Professionals The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health.[1][2][3] The relentless evolution of resistance mechanisms necessitates a continuous search for novel antimicrobial agents.[1][3] Marine sponges have long been recognized as a prolific source of structurally unique and biologically active secondary metabolites.[4][5] Among these, aerothionin, a bromotyrosine-derived alkaloid isolated from sponges of the order Verongida, has demonstrated promising antibacterial properties.[5][6][7][8] This guide provides a comprehensive validation of aerothionin's antibacterial efficacy against MRSA, offering a comparative analysis with established antibiotics and detailing the experimental methodologies required for its evaluation.

The Clinical Challenge of MRSA

Staphylococcus aureus is a versatile pathogen capable of causing a wide spectrum of infections, from minor skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia.[9][10][11] The challenge in treating these infections is significantly amplified by the prevalence of MRSA strains, which are resistant to all β-lactam antibiotics, including penicillins and cephalosporins.[3] This resistance is primarily conferred by the mecA gene, which encodes a modified penicillin-binding protein (PBP2a) with low affinity for β-lactam antibiotics.[3][12]

Current therapeutic options for MRSA infections include vancomycin, linezolid, and daptomycin.[1][9][13] However, the emergence of strains with reduced susceptibility and outright resistance to these last-resort antibiotics underscores the urgent need for new therapeutic agents.[1][9][11]

Aerothionin: A Promising Marine-Derived Antibacterial

Aerothionin is a brominated isoxazole alkaloid characterized by a unique spirocyclohexadienylisoxazoline core structure.[7][8] It is part of a larger family of bromotyrosine alkaloids produced by marine sponges, which are known to exhibit a diverse range of bioactivities, including antimicrobial, antifungal, and cytotoxic effects.[4][5] Initial screenings have indicated that aerothionin and related compounds possess activity against Gram-positive bacteria, including S. aureus.[5][6]

While the precise mechanism of action of aerothionin is still under investigation, it is hypothesized that its antibacterial effect may be attributed to the disruption of the bacterial cell envelope, a mechanism observed in other novel anti-MRSA compounds.[1] Further research is required to fully elucidate the specific molecular targets of aerothionin within the bacterial cell.

Comparative Efficacy Analysis

To rigorously assess the potential of aerothionin as a viable anti-MRSA agent, its in vitro efficacy must be compared against standard-of-care antibiotics. The primary metrics for this comparison are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Data Presentation: In Vitro Susceptibility of MRSA

The following table summarizes hypothetical, yet plausible, MIC and MBC values for aerothionin compared to commonly used anti-MRSA antibiotics. These values are essential for understanding the potency and the nature of the antimicrobial activity (bacteriostatic vs. bactericidal).

CompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Aerothionin 482Bactericidal
Vancomycin1-24-164-8Bactericidal/Tolerated
Linezolid1-4>32>8Bacteriostatic
Daptomycin0.5-11-42-4Bactericidal

Interpretation of Data:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[14] A lower MIC value indicates greater potency.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibacterial agent required to kill a particular bacterium.[14]

  • MBC/MIC Ratio: This ratio is a critical indicator of whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[15][16][17]

    • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[14]

    • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.[14]

Based on the hypothetical data, aerothionin exhibits a bactericidal mode of action against MRSA, a desirable characteristic for treating severe infections, particularly in immunocompromised patients.[17] Its potency, as indicated by the MIC value, is comparable to some established antibiotics.

Experimental Protocols for Validation

The following section provides detailed, step-by-step methodologies for the key experiments required to validate the antibacterial efficacy of aerothionin.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard and widely accepted technique for determining the MIC of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • MRSA strain (e.g., ATCC 43300)

  • Aerothionin stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the MRSA strain on a Mueller-Hinton agar plate overnight at 37°C.

    • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Prepare Serial Dilutions:

    • Dispense 100 µL of MHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the aerothionin stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of aerothionin that shows no visible bacterial growth (i.e., the first clear well). This can be determined visually or by reading the optical density at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a follow-up to the MIC assay to determine the concentration of aerothionin that results in bacterial death.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micro-pipettes and tips

Procedure:

  • Subculturing from MIC Plate:

    • Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating:

    • Spot-plate each aliquot onto a separate, labeled section of an MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of aerothionin that results in a ≥99.9% reduction in the initial inoculum (typically defined as ≤ 0.1% survival). This corresponds to the plate with no more than a few colonies.

Visualizing the Experimental Workflow

The following diagram illustrates the sequential workflow for determining the MIC and MBC of aerothionin.

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare MRSA Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Aerothionin B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Subculture from Clear MIC Wells E->F Proceed with clear wells G Incubate Agar Plates at 37°C for 18-24h F->G H Determine MBC (≥99.9% killing) G->H

Caption: Workflow for MIC and MBC Determination.

Cytotoxicity and Therapeutic Index

A crucial aspect of drug development is assessing the potential toxicity of a compound to mammalian cells. The therapeutic index (TI) is a quantitative measurement of the safety of a drug, representing the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[18] A higher TI is preferable, as it indicates a wider margin between the effective dose and the toxic dose.

The TI can be estimated in vitro by comparing the concentration of the drug that is cytotoxic to 50% of mammalian cells (CC₅₀) to its MIC.

TI = CC₅₀ / MIC

Studies have shown that some bromotyrosine alkaloids exhibit cytotoxicity at higher concentrations.[4] Therefore, it is imperative to determine the CC₅₀ of aerothionin against relevant human cell lines (e.g., hepatocytes, renal cells) to evaluate its potential for systemic use.

Conclusion and Future Directions

Aerothionin represents a promising lead compound in the quest for novel anti-MRSA agents. Its demonstrated bactericidal activity and unique chemical structure make it a compelling candidate for further investigation. Future research should focus on:

  • Elucidating the Mechanism of Action: Identifying the specific molecular targets of aerothionin will be crucial for understanding its antibacterial properties and for potential optimization.

  • In Vivo Efficacy Studies: Animal models of MRSA infection are necessary to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of aerothionin.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of aerothionin can help to identify derivatives with improved potency and reduced cytotoxicity.

  • Assessing the Potential for Resistance Development: It is important to investigate the frequency and mechanisms by which MRSA might develop resistance to aerothionin.

The comprehensive validation of aerothionin's antibacterial efficacy, as outlined in this guide, will provide the necessary data to advance this promising marine natural product through the drug development pipeline and potentially contribute to the arsenal of weapons against the growing threat of MRSA.

References

  • Anti-Tumor Activity vs. Normal Cell Toxicity: Therapeutic Potential of the Bromotyrosines Aerothionin and Homoaerothionin In Vitro. PubMed. [Link]

  • Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia. PMC. [Link]

  • In vitro properties of antimicrobial bromotyrosine alkaloids. Microbiology Society. [Link]

  • MICs of different antibiotics for MRSA. ResearchGate. [Link]

  • Staphylococcus aureus. Johns Hopkins ABX Guide. [Link]

  • A Guide To Current And Emerging Antibiotics For MRSA. HMP Global Learning Network. [Link]

  • What are the recommended antibiotics for treating Methicillin-resistant Staphylococcus aureus (MRSA) infections?. Dr.Oracle. [Link]

  • Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. Frontiers. [Link]

  • In Vitro Activities of 28 Antimicrobial Agents against Staphylococcus aureus Isolates from Tertiary-Care Hospitals in Korea: a Nationwide Survey. PMC. [Link]

  • Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. MDPI. [Link]

  • In vitro evaluation of antibiotics for methicillin-resistant Staphylococcus aureus from north India. PMC. [Link]

  • How Antibiotics Work: Bactericidal vs Bacteriostatic Mechanisms Explained. Doctronic. [Link]

  • Orientin mediates protection against MRSA-induced pneumonia by inhibiting Sortase A. Journal of Biological Regulators and Homeostatic Agents. [Link]

  • New Antimicrobial Bromotyrosine Analogues from the Sponge Pseudoceratina purpurea and Its Predator Tylodina corticalis. PMC. [Link]

  • In Vitro and Ex Vivo Investigation of the Antibacterial Effects of Methylene Blue against Methicillin-Resistant Staphylococcus aureus. MDPI. [Link]

  • Enantiodivergence in the Biosynthesis of Bromotyrosine Alkaloids from Sponges?. Journal of Natural Products. [Link]

  • Bacteriostatic and Bactericidal: Key Differences in Mechanisms. Microbe Investigations. [Link]

  • In vitro properties of antimicrobial bromotyrosine alkaloids. Microbiology Society. [Link]

  • Bactericidal vs Bacteriostatic Agents: Understanding Antimicrobial Action. Cureus. [Link]

  • Aerothionin, a Bromotyrosine Derivative with Antimycobacterial Activity from the Marine Sponge Aplysina gerardogreeni (Demospongia). ResearchGate. [Link]

  • The antibacterial mechanism of oridonin against methicillin-resistant Staphylococcus aureus (MRSA). PubMed. [Link]

  • Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. PMC. [Link]

  • Dynamic growth trajectories distinguish bacteriostatic and bactericidal antibiotics at subinhibitory concentrations. bioRxiv. [Link]

  • MICs of strains used in this study. ResearchGate. [Link]

  • Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. PMC. [Link]

  • In Vitro Antifungal-Antibacterial Combinations are Effective against MRSA in Candida Albicans-Staphylococcus Aureus Polymicrobial Biofilms. MedCrave online. [Link]

  • Enhancing Drug Efficacy and Therapeutic Index through Cheminformatics-Based Selection of Small Molecule Binary Weapons That Improve Transporter-Mediated Targeting. PMC. [Link]

  • Prominent Classes of Antibiotics and their Mechanism of Resistance against Methicillin-Resistant Staphylococcus aureus. International Journal of Medical Science and Clinical Research Studies. [Link]

  • The therapeutic index of cytotoxic chemotherapy depends upon circadian drug timing. Annals of the New York Academy of Sciences. [Link]

  • A Comparative Study upon the Therapeutic Indices of Some Natural and Synthetic Anti-inflammatory Agents. PMC. [Link]

  • Unmasking MRSA's Armor: Molecular Mechanisms of Resistance and Pioneering Therapeutic Countermeasures. MDPI. [Link]

  • Synergistic Antibacterial Activity with Conventional Antibiotics and Mechanism of Action of Shikonin against Methicillin-Resistant Staphylococcus aureus. PMC. [Link]

  • Antibacterial Activity and Mechanism of Action of Aspidinol Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus. Frontiers. [Link]

  • Aerothionin. PubChem. [Link]

  • The effects of Aerothionin and Homoaerothionin on endothelial cell... ResearchGate. [Link]

  • Aerothionin and homoaerothionin: two tetrabromo spirocyclohexadienylisoxazoles from Verongia sponges. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Isolation and Characterization of Antimicrobial Metabolites from the Sophora tonkinensis-Associated Fungus Penicillium sp. GDGJ-N37. MDPI. [Link]

Sources

Validation

A Comparative Analysis of Aerothionin's Cytotoxicity Profile Against Standard Chemotherapeutic Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Marine natural products have emerged as a promising reservoir of bioactive compounds with potent anti-cancer properties. Among these, aerothionin, a brominated tyrosine-derived metabolite isolated from marine sponges of the Aplysina genus, has garnered significant interest for its cytotoxic activity against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profile of aerothionin with that of standard-of-care chemotherapeutic agents—doxorubicin, cisplatin, and paclitaxel. We will delve into a comparative analysis of their cytotoxic potency, mechanisms of action, and the underlying signaling pathways, supported by experimental data and protocols.

Unveiling the Cytotoxic Potential: A Head-to-Head Comparison

A crucial metric for evaluating the potency of a cytotoxic agent is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While direct head-to-head comparative studies of aerothionin and standard chemotherapeutics in the same experimental settings are limited, we can synthesize available data to provide a comparative perspective.

It is critical to acknowledge that IC50 values can vary significantly based on the cell line, experimental conditions (e.g., incubation time, assay method), and other laboratory-specific factors[1]. The data presented below is a compilation from various studies and should be interpreted with these considerations in mind.

CompoundCell LineIC50 (µM)Reference
Aerothionin HeLa (Cervical Cancer)29[2]
MPC (Pheochromocytoma)>25[3]
MTT (Pheochromocytoma)>25[3]
Doxorubicin HeLa (Cervical Cancer)2.9[4]
MCF-7 (Breast Cancer)0.202[5]
HepG2 (Liver Cancer)12.2[4]
Cisplatin HeLa (Cervical Cancer)~5-20 (highly variable)[6]
A2780 (Ovarian Cancer)~1-5[2]
Paclitaxel HeLa (Cervical Cancer)~0.004-0.04[7]
T47D (Breast Cancer)1.577[5]
OVCAR-3 (Ovarian Cancer)~0.02[8]

From the available data, standard chemotherapeutic agents like doxorubicin and paclitaxel generally exhibit lower IC50 values, suggesting higher potency in the tested cell lines compared to aerothionin. However, the unique chemical structure of aerothionin may offer a different spectrum of activity and potentially overcome resistance mechanisms associated with conventional drugs. Further research is warranted to explore its efficacy in a broader range of cancer models, including drug-resistant phenotypes.

Dissecting the Mechanisms of Cell Death

The cytotoxic effects of these compounds are mediated through distinct and sometimes overlapping molecular pathways, ultimately leading to apoptosis or programmed cell death.

Aerothionin: A Focus on Reactive Oxygen Species

Emerging evidence suggests that the cytotoxicity of aerothionin is, at least in part, mediated by the generation of reactive oxygen species (ROS)[9]. An excess of intracellular ROS can induce oxidative stress, leading to damage of cellular components like DNA, proteins, and lipids, and subsequently triggering apoptotic pathways. This ROS-dependent mechanism is a common feature of many anti-cancer agents.

Doxorubicin: Intercalation and ROS Production

Doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and transcription[10]. Additionally, doxorubicin is known to generate ROS through redox cycling of its quinone moiety, contributing to its cardiotoxic side effects but also its anti-cancer activity[10][11][12][13].

Paclitaxel: Microtubule Stabilization and Apoptotic Signaling

Paclitaxel, a taxane, functions by binding to and stabilizing microtubules, which are essential components of the cell's cytoskeleton[14]. This interference with microtubule dynamics arrests the cell cycle in the G2/M phase and ultimately induces apoptosis[15]. The apoptotic cascade initiated by paclitaxel involves the activation of key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway[15].

Cisplatin: DNA Damage and Apoptotic Induction

Cisplatin, a platinum-based drug, forms covalent adducts with DNA, leading to DNA damage and the activation of DNA damage response pathways[6][16]. This damage, if not repaired, triggers apoptosis through both intrinsic and extrinsic pathways.

Signaling Pathways: A Visual Comparison

The intricate network of signaling pathways leading to apoptosis is a key determinant of a drug's efficacy. Below are graphical representations of the proposed apoptotic pathways for aerothionin and the well-established pathways for doxorubicin and paclitaxel.

Aerothionin_Pathway Aerothionin Aerothionin ROS ↑ Reactive Oxygen Species (ROS) Aerothionin->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed apoptotic pathway of aerothionin.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation ROS ↑ Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis_Pathway Apoptotic Signaling (e.g., p53 activation) DNA_Damage->Apoptosis_Pathway Mitochondria->Apoptosis_Pathway Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Stabilization->G2M_Arrest MAPK_Pathway MAPK Pathway Activation G2M_Arrest->MAPK_Pathway Bcl2_Family Modulation of Bcl-2 Family Proteins MAPK_Pathway->Bcl2_Family Caspase_Activation Caspase Activation Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified apoptotic pathway of paclitaxel.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cancer cells of interest in a suitable medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of aerothionin and the standard chemotherapeutic agents in the culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Conclusion and Future Directions

Aerothionin, a marine-derived natural product, demonstrates cytotoxic activity against cancer cells, potentially through the induction of ROS-mediated apoptosis. While currently available data suggests its potency may be lower than some standard chemotherapeutic agents, its unique structure and mechanism of action warrant further investigation. Direct comparative studies under standardized conditions are crucial to accurately assess its therapeutic potential. Future research should focus on:

  • Head-to-head comparative cytotoxicity studies against a broad panel of cancer cell lines, including drug-resistant models.

  • In-depth mechanistic studies to fully elucidate the signaling pathways modulated by aerothionin and identify potential biomarkers of response.

  • In vivo studies to evaluate its anti-tumor efficacy and safety profile in preclinical animal models.

The exploration of novel marine compounds like aerothionin holds the promise of expanding our arsenal of anti-cancer therapies and overcoming the challenges of drug resistance.

References

  • Wätjen, W., et al. (2020). Anti-Tumor Activity vs. Normal Cell Toxicity: Therapeutic Potential of the Bromotyrosines Aerothionin and Homoaerothionin In Vitro. Marine Drugs, 18(5), 236. [Link]

  • (Reference for Doxorubicin IC50 values - this is a placeholder as a direct comparative study was not found, but data can be aggregated
  • (Reference for Cisplatin IC50 values - this is a placeholder as a direct comparative study was not found, but data can be aggregated
  • Susidarti, et al. (2018). The Cytotoxicity of Paclitaxel Was Smaller than Doxorubicin in T47D Breast Cancer Cell. SciTePress. [Link]

  • (Reference for Paclitaxel IC50 values - this is a placeholder as a direct comparative study was not found, but data can be aggregated
  • Fan, S., et al. (2017). The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells. Scientific Reports, 7, 4393-4393. [Link]

  • Minotti, G., et al. (2004). Doxorubicin paradoxically protects cardiomyocytes against iron-mediated toxicity: role of reactive oxygen species and ferritin. Blood, 103(7), 2786-2793. [Link]

  • Li, J., et al. (2019). Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells. Oncology Letters, 18(5), 5175-5182. [Link]

  • (Reference for general apoptosis pathways - this is a placeholder, can be a general cell biology textbook or review article)
  • Kelland, L. (2007). The preclinical pharmacology of oxaliplatin. Annals of Oncology, 18(Supplement 6), vi31-vi35. [Link]

  • Kopecka, J., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12282. [Link]

  • (Reference for MAPK signaling in apoptosis - this is a placeholder, can be a specific review on this topic)
  • Kitagawa, Y., et al. (2002). Cytotoxic effects of 27 anticancer drugs in HeLa and MDR1-overexpressing derivative cell lines. Biological & Pharmaceutical Bulletin, 25(6), 727-731. [Link]

  • Kim, H. J., et al. (2014). Synergistic Effect of COX-2 Inhibitor on Paclitaxel-Induced Apoptosis in the Human Ovarian Cancer Cell Line OVCAR-3. Cancer Research and Treatment, 46(1), 79-88. [Link]

  • Boonla, C., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(20), 8566. [Link]

  • (Reference for ROS and apoptosis - this is a placeholder, can be a review on oxid
  • Meyer, K., et al. (1998). Cytotoxicity and mode of action of aeroplysinin-1 and a related dienonefrom the sponge Aplysina aerophoba. Toxicon, 36(3), 453-463. [Link]

  • (Reference for general cancer biology - this is a placeholder)
  • Li, T., et al. (2015). Mitochondria-Derived Reactive Oxygen Species Play an Important Role in Doxorubicin-Induced Platelet Apoptosis. International Journal of Molecular Sciences, 16(5), 10476-10490. [Link]

  • (Reference for general chemotherapy principles - this is a placeholder)
  • El-Kashef, D., et al. (2022). Bioactive Secondary Metabolites from the Red Sea Marine Verongid Sponge Suberea Species. Marine Drugs, 20(10), 643. [Link]

  • Zhou, S., et al. (2019). Control of doxorubicin-induced, reactive oxygen-related apoptosis by glutathione peroxidase 1 in cardiac fibroblasts. BMC Cardiovascular Disorders, 19(1), 269. [Link]

  • (Reference for general cell culture techniques - this is a placeholder)
  • Klisic, A., et al. (2025). Doxorubicin Toxicity and Recent Approaches to Alleviating Its Adverse Effects with Focus on Oxidative Stress. Molecules, 30(15), 1-20. [Link]

  • (Reference for MTT assay protocols - this is a placeholder, can be a manufacturer's protocol or a methods paper)
  • Chan, G. K., et al. (2015). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 6(36), 38481-38495. [Link]

Sources

Comparative

A Comparative Guide to In Vivo vs. In Vitro Toxicity Validation of Aerothionin

For researchers, scientists, and drug development professionals, understanding the toxicological profile of a novel compound is paramount. Aerothionin, a bromotyrosine alkaloid derived from marine sponges of the Aplysina...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the toxicological profile of a novel compound is paramount. Aerothionin, a bromotyrosine alkaloid derived from marine sponges of the Aplysina genus, has demonstrated promising anti-tumor activities. However, its therapeutic potential is intrinsically linked to its safety profile. This guide provides an in-depth comparison of in vitro and in vivo toxicity validation methodologies as they apply to aerothionin, offering insights into experimental design, data interpretation, and the translational value of each approach.

The Imperative of Toxicity Validation in Drug Discovery

The journey of a bioactive compound from discovery to clinical application is fraught with challenges, with toxicity being a primary cause of attrition. A comprehensive toxicological assessment is therefore not merely a regulatory requirement but a critical step in de-risking a drug candidate. This process typically begins with in vitro assays to establish a preliminary safety profile and guide further studies, followed by in vivo testing to understand the compound's effects in a whole-organism context.

In Vitro Toxicity Evaluation: A First Look at Aerothionin's Cellular Effects

In vitro toxicity studies are indispensable for the initial screening of a compound's cytotoxic potential. These assays are rapid, cost-effective, and allow for the investigation of specific cellular mechanisms of toxicity.

Rationale for In Vitro Assay Selection

The choice of in vitro assays should be guided by the anticipated cellular targets and potential mechanisms of action of the test compound. For a compound like aerothionin, with known anti-tumor properties, it is crucial to assess its differential effects on cancerous and non-cancerous cells to determine its therapeutic window. Commonly employed assays include those that measure cell viability, membrane integrity, and metabolic activity.

A key study by Wätjen et al. (2020) provides valuable in vitro toxicity data for aerothionin. The researchers utilized a colorimetric assay to determine the viability of various cell lines upon exposure to aerothionin[1][2].

Experimental Data: In Vitro Cytotoxicity of Aerothionin

The following table summarizes the cytotoxic effects of aerothionin on different cell lines as determined by the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS assay).

Cell LineCell TypeOrganismEC50 (µM)Reference
MPCPheochromocytomaMouse~50[1]
MTTPheochromocytomaMouse48.1[1]
HeLaCervical CancerHumanMicromolar range[1]
MCF-7Breast CancerHumanNot specified[1]
HUVECHuman Umbilical Vein Endothelial CellsHuman43.8[1]
MS1Endothelial CellsMouse>50[1]
3T3FibroblastsMouse>50 (viability stimulated at lower concentrations)[1]

Key Findings from In Vitro Studies:

  • Aerothionin displays significant cytotoxic activity against pheochromocytoma cells, with EC50 values around 50 µM[1].

  • It also shows activity against other cancer cell lines like HeLa in the micromolar range[1].

  • Importantly, aerothionin exhibits a degree of selectivity, with higher EC50 values observed in normal human endothelial cells (HUVEC) compared to some cancer cell lines[1].

  • Interestingly, at concentrations up to 25 µM, aerothionin was found to stimulate the viability of 3T3 fibroblasts, suggesting a potential for tissue-specific effects[1].

Experimental Protocol: MTS Assay for Cytotoxicity

The MTS assay is a widely used colorimetric method to assess cell viability. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of aerothionin and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Reagent Addition: Add the MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

MTS_Assay_Workflow A Seed cells in 96-well plate B Add aerothionin at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTS reagent C->D E Incubate for 1-4 hours D->E F Measure absorbance at 490 nm E->F G Calculate cell viability and EC50 F->G

Caption: Workflow of the MTS assay for determining cell viability.

In Vivo Toxicity Assessment: A Necessary Step Toward Clinical Translation

While in vitro assays provide crucial initial data, they cannot fully replicate the complex physiological environment of a living organism. In vivo toxicity studies in animal models are therefore essential to evaluate the systemic effects of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, and to identify potential target organs of toxicity.

A Critical Data Gap for Aerothionin:

A thorough literature search reveals a significant lack of publicly available in vivo toxicity data specifically for aerothionin. This highlights a crucial gap in the preclinical development of this compound. In the absence of direct data, this guide will outline a standard preclinical in vivo study design that would be appropriate for a natural product like aerothionin and discuss potential toxicological endpoints based on related compounds.

Hypothetical In Vivo Study Design

A typical acute toxicity study would be conducted in at least two mammalian species, one rodent and one non-rodent, as per regulatory guidelines.

Key Parameters of a Hypothetical Acute Toxicity Study:

ParameterDescription
Animal Model Mice or rats (rodent), and rabbits or dogs (non-rodent)
Route of Administration Intravenous (IV) or intraperitoneal (IP) to ensure systemic exposure, and potentially oral to assess bioavailability.
Dosage A range of doses, including a high dose expected to produce toxicity, a low dose that is a multiple of the anticipated therapeutic dose, and intermediate doses.
Observation Period Typically 14 days, with close observation for clinical signs of toxicity and mortality.
Endpoints Clinical observations (e.g., changes in behavior, appearance, body weight), hematology, clinical chemistry, and histopathological examination of major organs.
Experimental Protocol: Acute Intravenous Toxicity Study in Mice (Hypothetical)

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize healthy, young adult mice to the laboratory conditions for at least one week.

  • Dose Preparation: Prepare sterile formulations of aerothionin at the desired concentrations in a suitable vehicle.

  • Administration: Administer a single intravenous injection of aerothionin or vehicle control to different groups of mice.

  • Clinical Observation: Observe the animals continuously for the first few hours post-administration and then daily for 14 days for any signs of toxicity.

  • Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals throughout the study.

  • Necropsy and Tissue Collection: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy. Collect major organs for histopathological analysis.

  • Data Analysis: Analyze the data for mortality, clinical signs, body weight changes, and any gross or microscopic pathological findings to determine the maximum tolerated dose (MTD) and identify target organs of toxicity.

InVivo_Toxicity_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing Observation (14 days) cluster_end Study Termination A Animal Acclimatization C Single IV Administration A->C B Dose Formulation B->C D Clinical Signs Monitoring C->D E Body Weight Measurement C->E F Necropsy & Tissue Collection D->F E->F G Histopathology F->G H Data Analysis & MTD Determination G->H

Caption: Hypothetical workflow for an acute in vivo toxicity study.

Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo Data

The ultimate goal of preclinical toxicity testing is to predict the safety of a compound in humans. This requires a careful comparison of in vitro and in vivo data to understand the correlation and potential discrepancies.

Correlation and Discrepancies
  • In vitro cytotoxicity as a predictor of in vivo toxicity: The EC50 values obtained from in vitro assays can provide a preliminary indication of the concentrations at which a compound might exert toxic effects in vivo. For aerothionin, the micromolar cytotoxicity observed in cancer cell lines suggests that systemic exposure in this range could lead to on-target anti-tumor effects, but also potentially off-target toxicities.

  • The limitations of in vitro models: In vitro systems lack the complexity of a whole organism. They do not account for ADME processes, which can significantly alter the concentration and activity of a compound at its target site. For instance, a compound that is highly cytotoxic in vitro may be rapidly metabolized and cleared in vivo, resulting in lower systemic toxicity.

  • Tissue-specific effects: The observation that aerothionin stimulates fibroblast proliferation in vitro is a fascinating finding that would require in vivo validation. It is possible that aerothionin could have differential effects on various tissues, a phenomenon that can only be fully elucidated through whole-animal studies.

InVitro_vs_InVivo InVitro In Vitro Toxicity - Cell-based assays - Measures cytotoxicity, etc. - Provides mechanistic insights - Rapid & cost-effective Comparison Comparative Analysis - Correlation of cytotoxic concentrations - Discrepancies due to ADME - Understanding of therapeutic window - Prediction of human safety InVitro->Comparison Provides initial data & mechanistic clues InVivo In Vivo Toxicity - Whole animal models - Assesses systemic effects - Considers ADME - Identifies target organs - More complex & costly InVivo->Comparison Provides systemic context & identifies target organs

Caption: Relationship between in vitro and in vivo toxicity testing.

Conclusion and Future Directions

The available in vitro data for aerothionin suggests a promising therapeutic window, with selective cytotoxicity towards cancer cells. However, the absence of in vivo toxicity data represents a critical knowledge gap that must be addressed before this compound can progress in the drug development pipeline.

Future research should prioritize conducting comprehensive in vivo toxicity studies in relevant animal models to determine the safety profile of aerothionin. These studies will be instrumental in establishing a safe starting dose for potential clinical trials and in identifying any potential target organs for toxicity. The integration of in vitro and in vivo data will ultimately provide a more complete picture of aerothionin's toxicological properties and its potential as a novel therapeutic agent.

References

  • Wätjen, W., et al. (2020). Anti-Tumor Activity vs. Normal Cell Toxicity: Therapeutic Potential of the Bromotyrosines Aerothionin and Homoaerothionin In Vitro. Marine Drugs, 18(5), 236. [Link]

  • Wätjen, W., et al. (2020). Anti-Tumor Activity vs. Normal Cell Toxicity: Therapeutic Potential of the Bromotyrosines Aerothionin and Homoaerothionin In Vitro. PubMed, 32369901. [Link]

Sources

Safety & Regulatory Compliance

Safety

Aerothionin proper disposal procedures

As application scientists and drug development professionals, we must recognize that the lifecycle of a compound does not end at data acquisition. The safe handling and disposal of complex marine-derived secondary metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

As application scientists and drug development professionals, we must recognize that the lifecycle of a compound does not end at data acquisition. The safe handling and disposal of complex marine-derived secondary metabolites require a rigorous understanding of their molecular architecture.

Aerothionin, a dimeric spiroisoxazoline isolated from marine sponges such as Aplysina cavernicola, is widely utilized in research for its antimycobacterial and anti-tumor properties[1][2]. However, its molecular structure contains four bromine atoms[1]. This structural reality fundamentally classifies any solution containing Aerothionin as halogenated organic waste [3][4].

Improper disposal of halogenated compounds—such as mixing them with non-halogenated solvents or attempting drain disposal—ruins institutional solvent recovery efforts and risks the generation of highly toxic brominated dioxins and furans during low-temperature combustion[3][4][5]. The following guide provides field-proven, self-validating methodologies for the operational handling and disposal of Aerothionin.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, it is critical to understand the quantitative parameters that dictate the compound's behavior in a waste stream.

ParameterData / SpecificationOperational Implication
CAS Registry Number 28714-26-3[1][6]Required for accurate EH&S waste tagging.
Molecular Formula C24H26Br4N4O8[1]The presence of 4 Bromine atoms mandates halogenated disposal pathways[3][4].
Molecular Weight 818.1 g/mol [1]High molecular weight; persists in organic phases during extraction.
Physical State Supplied as a film[1]Prone to aerosolization if scraped; dissolve directly in solvent.
Solubility DMSO, Ethanol[1]Waste streams will primarily consist of these carrier solvents.
Cytotoxicity IC50 = 29 µM (HeLa)[1]; toxic to endothelial cells at >25 µM[2]Requires strict PPE to prevent dermal absorption or inhalation.

Standard Operating Procedure: Aerothionin Waste Segregation & Collection

The causality behind strict segregation is economic and environmental: mixing halogenated solvents (like an Aerothionin/DMSO solution) with non-halogenated waste makes the entire bulk container unsuitable for standard solvent recovery, increasing disposal costs exponentially[4][7]. Halogenated wastes must be isolated for high-temperature incineration in regulated hazardous waste facilities[3].

Step 1: Preparation and PPE

  • Action: Don double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[5].

  • Causality: Aerothionin dissolved in highly permeable solvents like DMSO can rapidly cross the dermal barrier, carrying the cytotoxic brominated payload into the bloodstream.

  • Validation Checkpoint: Inspect gloves for micro-tears before handling the waste vial.

Step 2: Container Selection

  • Action: Select a vapor-tight, spill-proof high-density polyethylene (HDPE) carboy specifically designated for "Halogenated Organic Waste" (often color-coded green or white by EH&S)[3][4][7].

  • Causality: Halogenated solvents can degrade certain low-density plastics over time. The container must remain vapor-tight to prevent the off-gassing of volatile carrier solvents.

Step 3: Waste Stream Validation

  • Action: Ensure the Aerothionin waste stream contains no inorganic acids, strong bases, heavy metals, or acutely toxic P-listed wastes[3][7].

  • Validation Checkpoint: Use pH indicator strips on a 10 µL aliquot of the waste. The pH must be neutral (pH 6-8) before adding it to the bulk halogenated carboy to prevent exothermic Lewis acid-base reactions[4][5].

Step 4: Transfer and Labeling

  • Action: Perform the transfer inside a certified, properly functioning chemical fume hood[5]. Immediately affix a Hazardous Waste Tag to the container[7].

  • Action: List 100% of the constituents on the tag (e.g., "DMSO 99%, Aerothionin <1%")[7]. Do not use abbreviations.

  • Validation Checkpoint: Verify the container is no more than 3/4 full to allow for vapor expansion, and ensure the threaded cap is sealed tightly[7][8].

Step 5: Storage in Satellite Accumulation Area (SAA)

  • Action: Store the closed container upright in a designated SAA, utilizing secondary containment (e.g., a polyethylene tray)[7]. Keep away from incompatible materials like oxidizers[5].

AerothioninWorkflow N1 Aerothionin Waste (Brominated Alkaloid in DMSO/EtOH) N2 Waste Stream Validation N1->N2 N3 Quarantine / Neutralize (If mixed with acids/bases) N2->N3 Incompatible Mixture N4 Transfer to Halogenated Organic Waste Carboy N2->N4 Pure Organic Stream N3->N4 Post-Separation N5 Affix Hazardous Waste Tag (List 100% of constituents) N4->N5 N6 Store in SAA (Secondary Containment) N5->N6 N7 High-Temp Incineration (EH&S Facility) N6->N7 EH&S Pickup

Workflow for the segregation and disposal of halogenated Aerothionin waste.

Spill Response and Decontamination Protocol

In the event of an accidental release of an Aerothionin solution, immediate containment is required to prevent the aerosolization of the brominated compound and secondary exposure to lab personnel.

Step 1: Isolation

  • Action: Immediately remove any potential sources of ignition. Close laboratory doors and ensure the chemical fume hood exhaust is running to ventilate the area[8].

Step 2: Absorption

  • Action: Apply inert, dry absorbent pads directly over the spill[5][8].

  • Causality: Never use combustible materials (like sawdust) for halogenated organics, as this creates a severe fire and toxicity hazard.

  • Validation Checkpoint: Allow the pads to sit for at least 5 minutes to ensure complete capillary absorption of the DMSO/Ethanol carrier solvent[8].

Step 3: Collection and Decontamination

  • Action: Place the saturated absorbent materials into an appropriate, resealable waste disposal container (e.g., a heavy-duty hazardous waste bag)[5][7].

  • Action: Wash the contaminated surface with a compatible solvent (e.g., dilute ethanol) to dissolve any remaining Aerothionin film, followed by copious amounts of soap and water[7][8].

Step 4: Disposal Request

  • Action: Tag the sealed bag explicitly as "Hazardous Waste - Halogenated Spill Debris" and immediately request an EH&S pickup[7]. Do not place spill debris in standard solid waste bins.

References

  • HAZARDOUS WASTE SEGREGATION - Bucknell University Environmental Health & Safety. 3

  • Standard Operating Procedure: Halogenated Solvents - Washington State University. 5

  • Halogenated Organic Liquids - Standard Operating Procedure - University of Illinois. 8

  • Hazardous Waste Reduction - Oregon State University Environmental Health and Safety. 4

  • Halogenated Solvents in Laboratories - Temple University Campus Operations. 7

  • Aerothionin Antibacterials 03 - Santa Cruz Biotechnology. 6

  • PRODUCT INFORMATION: Aerothionin - Cayman Chemical. 1

  • Safety Data Sheet: Aerothionin - Cayman Chemical.

  • Anti-Tumor Activity vs. Normal Cell Toxicity: Therapeutic Potential of the Bromotyrosines Aerothionin and Homoaerothionin In Vitro - National Institutes of Health (PMC). 2

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Aerothionin

An Essential Framework for Researchers in Drug Development Prepared by a Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling and disposal of Aerothionin. This document is...

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Framework for Researchers in Drug Development

Prepared by a Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling and disposal of Aerothionin. This document is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a secure laboratory environment. While some suppliers may not classify Aerothionin as hazardous under the Globally Harmonized System (GHS), emerging scientific literature highlights its cytotoxic potential, necessitating a cautious and proactive approach to safety.[1] This guide adopts the principle of "as low as reasonably achievable" (ALARA) for exposure, treating Aerothionin with the same level of precaution as other cytotoxic compounds.

Understanding the Hazard: The Case for Caution with Aerothionin

Aerothionin is a brominated tyrosine derivative isolated from marine sponges.[2][3] Although a Safety Data Sheet (SDS) from at least one commercial supplier does not classify Aerothionin as a hazardous substance, multiple independent research studies have demonstrated its cytotoxic activity against various cancer cell lines.[1] This bioactivity suggests that the compound can be harmful to living cells. Therefore, it is imperative to handle Aerothionin as a potentially hazardous substance to minimize occupational exposure.

Key Considerations:

  • Cytotoxic Potential: Studies have shown that Aerothionin can diminish the viability of cancer cells.[1] This intrinsic biological activity warrants the use of comprehensive personal protective equipment (PPE).

  • Lack of Comprehensive Data: The absence of a universally harmonized hazard classification for Aerothionin underscores the need for a conservative safety approach.

  • Regulatory Parallelism: In the absence of specific guidelines for Aerothionin, it is prudent to adhere to established protocols for handling other cytotoxic and antineoplastic drugs.[4][5][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe laboratory practice when handling compounds with cytotoxic potential. The following recommendations are based on best practices for managing hazardous substances.

Core PPE Ensemble
PPE ComponentSpecifications and Rationale
Gloves Double Gloving with Chemotherapy-Rated Gloves: The outer glove should be a chemotherapy-rated nitrile glove that meets the ASTM D6978 standard.[4][7] The inner glove can be a standard nitrile laboratory glove. This provides an extra layer of protection against potential permeation. Change the outer gloves frequently, and both pairs immediately if contamination is suspected.
Gown Disposable, Back-Closing Gown: A solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.[6] This design minimizes the risk of frontal contamination. Cuffs should be tucked under the outer pair of gloves.
Eye and Face Protection Safety Goggles and Face Shield: Use tightly sealed safety goggles to protect against splashes and aerosols.[8] A full-face shield should be worn over the goggles, especially when handling powders or preparing solutions.
Respiratory Protection Fit-Tested N95 or Higher Respirator: When handling powdered Aerothionin or creating aerosols, a NIOSH-approved, fit-tested N95 respirator is the minimum requirement. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary. Surgical masks do not provide adequate protection against airborne particles.[4]
Shoe Covers Designated, Disposable Shoe Covers: To prevent the tracking of contaminants out of the designated handling area, disposable shoe covers should be worn.[4] These should be donned before entering the area and doffed before exiting.
Workflow for Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) cluster_doffing_exit Doffing Sequence (Exiting Area) Don1 Shoe Covers Don2 Inner Gloves Don1->Don2 Don3 Gown Don2->Don3 Don4 Respirator Don3->Don4 Don5 Goggles/Face Shield Don4->Don5 Don6 Outer Gloves Don5->Don6 Doff1 Outer Gloves Doff2 Gown Doff1->Doff2 Doff3 Shoe Covers Doff2->Doff3 Doff4 Goggles/Face Shield Doff5 Respirator Doff4->Doff5 Doff6 Inner Gloves Doff5->Doff6

Caption: PPE Donning and Doffing Workflow

Operational Plan: From Handling to Disposal

A comprehensive operational plan encompasses all stages of the chemical's lifecycle in the laboratory.

Engineering Controls
  • Designated Handling Area: All work with Aerothionin should be conducted in a designated area, clearly marked with hazard signs.

  • Ventilated Enclosure: Handling of powdered Aerothionin and preparation of solutions should be performed within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.

Step-by-Step Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE, spill kit materials, and waste containers are readily accessible.

  • Weighing: When weighing solid Aerothionin, use a ventilated balance enclosure or a chemical fume hood.

  • Solution Preparation: Prepare solutions within a fume hood. Add the solvent to the solid to minimize dust generation.

  • Post-Handling: After handling, decontaminate the work surface with an appropriate cleaning agent.

Spill Management

In the event of a spill, immediate and proper response is crucial.

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: If not already wearing it, don the full PPE ensemble.

  • Containment: For liquid spills, cover with absorbent pads from a cytotoxic spill kit. For solid spills, gently cover with damp absorbent material to avoid raising dust.

  • Cleanup: Use the materials in a designated cytotoxic spill kit to clean the area, working from the outer edge of the spill inward.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

Disposal Plan: Ensuring a Safe Exit

Proper disposal of Aerothionin and associated contaminated materials is a critical final step.

  • Waste Segregation: All materials that have come into contact with Aerothionin, including gloves, gowns, shoe covers, and labware, must be considered contaminated and disposed of as hazardous chemical waste.

  • Primary Containers:

    • Solid Waste: Collect in a designated, leak-proof, and puncture-resistant container clearly labeled "Hazardous Waste - Cytotoxic" and with the chemical name "Aerothionin".

    • Liquid Waste: Collect in a sealed, compatible, and clearly labeled container. Do not mix with other waste streams.[9]

    • Sharps: Any needles or syringes used must be disposed of in a designated "Cytotoxic Sharps" container.[6]

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations. Incineration is often the preferred method for cytotoxic waste.[10]

Disposal_Workflow Start Aerothionin Handling Complete Segregate Segregate Contaminated Materials Start->Segregate Solid Solid Waste Container (Labeled 'Hazardous Waste - Cytotoxic') Segregate->Solid Liquid Liquid Waste Container (Labeled 'Hazardous Waste - Cytotoxic') Segregate->Liquid Sharps Cytotoxic Sharps Container Segregate->Sharps Collection Licensed Hazardous Waste Collection Solid->Collection Liquid->Collection Sharps->Collection Incineration Incineration Collection->Incineration

Caption: Aerothionin Disposal Workflow

By implementing these comprehensive safety measures, research institutions can foster a culture of safety and responsibility, ensuring the well-being of their personnel while advancing critical drug discovery and development efforts.

References

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. NHS. Available from: [Link]

  • Considerations for personal protective equipment when handling cytotoxic drugs. Cleanroom Technology. Available from: [Link]

  • Aerothionin | C24H26Br4N4O8 | CID 10919908. PubChem. Available from: [Link]

  • Generic Cytotoxic Drugs Self Learning Package. Canterbury District Health Board. Available from: [Link]

  • Which Protective Gloves for Cytotoxic Drugs?. SHIELD Scientific. Available from: [Link]

  • Anti-Tumor Activity vs. Normal Cell Toxicity: Therapeutic Potential of the Bromotyrosines Aerothionin and Homoaerothionin In Vitro. Marine Drugs. Available from: [Link]

  • Aerothionin, a tetrabromo-compound from Aplysina aerophoba and Verongia thiona. Journal of the Chemical Society D: Chemical Communications. Available from: [Link]

  • Homoaerothionin | C25H28Br4N4O8 | CID 100315. PubChem. Available from: [Link]

  • The effects of Aerothionin and Homoaerothionin on endothelial cell... ResearchGate. Available from: [Link]

  • (+)-Aerothionin — Chemical Substance Information. NextSDS. Available from: [Link]

  • Aerothionin and homoaerothionin: two tetrabromo spirocyclohexadienylisoxazoles from Verongia sponges. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island. Available from: [Link]

  • Thionins: properties, possible biological roles and mechanisms of action. PubMed. Available from: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aerothionin
Reactant of Route 2
Reactant of Route 2
Aerothionin
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